KU 59403
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZKDYAYJSSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KU-59403 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2] By targeting ATM, KU-59403 represents a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents in cancer treatment. This technical guide provides an in-depth overview of the mechanism of action of KU-59403 within the DNA damage response (DDR), supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: ATM Inhibition
KU-59403 functions as a highly selective inhibitor of ATM kinase.[2][3] In the presence of DNA DSBs, typically induced by ionizing radiation or chemotherapeutic agents like topoisomerase poisons, ATM is activated and initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[1] KU-59403 competitively binds to the ATP-binding pocket of ATM, preventing its autophosphorylation and subsequent phosphorylation of downstream targets. This abrogation of ATM signaling hinders the cell's ability to respond to and repair DNA damage, ultimately leading to increased cytotoxicity of DNA-damaging agents.[4] Notably, the chemosensitization effect of KU-59403 has been observed to be independent of the p53 tumor suppressor protein status.[1][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of KU-59403.
Table 1: In Vitro Kinase Inhibitory Activity of KU-59403
| Kinase | IC50 |
| ATM | 3 nM |
| DNA-PK | 9.1 µM |
| PI3K | 10 µM |
Data sourced from MedchemExpress.[2]
Table 2: Cellular Activity of KU-59403 in Combination with Topoisomerase Poisons
| Cell Line | Combination Agent (Concentration) | Sensitization Fold-Increase |
| HCT116 | VP-16 (1 µM) | Similar to HCT116-N7 |
| HCT116-N7 | VP-16 (1 µM) | Similar to HCT116 |
| SW620 (p53 mutant) | VP-16 (1 µM) | 11.9 ± 4.7 |
| MDAMB-231 | VP-16 (1 µM) | 3.8 ± 1.8 |
Data represents the fold-increase in cytotoxicity when KU-59403 (1 µM) is combined with the topoisomerase poison VP-16. Sourced from MedchemExpress.[2]
Table 3: In Vivo Antitumor Efficacy of KU-59403 in Combination with a Topoisomerase I Inhibitor (BMY-40481)
| Xenograft Model | Treatment | Tumor Growth Delay (days) |
| SW620 | BMY-40481 alone | 4 |
| SW620 | BMY-40481 + KU-59403 (12.5 mg/kg, twice daily) | 8.5 |
| SW620 | BMY-40481 + KU-59403 (25 mg/kg, twice daily) | 11.5 |
Data sourced from MedchemExpress.[2]
Signaling Pathways and Experimental Workflows
ATM-Mediated DNA Damage Response Pathway
The following diagram illustrates the central role of ATM in the DNA damage response and the point of intervention for KU-59403.
Experimental Workflow: Assessing KU-59403 Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of KU-59403.
Experimental Protocols
Western Blot Analysis of ATM Signaling
Objective: To determine the effect of KU-59403 on the phosphorylation of ATM and its downstream targets (e.g., CHK2, H2AX) in response to DNA damage.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MDA-MB-231) and allow them to adhere overnight. Pre-treat cells with KU-59403 (e.g., 1 µM) for 1 hour. Induce DNA damage by treating with a topoisomerase poison (e.g., 1 µM VP-16) or ionizing radiation.
-
Protein Extraction: After the desired treatment time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and γH2AX (Ser139) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTS) Assay
Objective: To assess the cytotoxic effect of KU-59403 in combination with DNA-damaging agents.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of KU-59403 alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
Objective: To determine the long-term effect of KU-59403 on the reproductive integrity of cells following treatment with DNA-damaging agents.
Methodology:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to attach, then treat with KU-59403 and/or a DNA-damaging agent for a specified duration (e.g., 24 hours).
-
Colony Formation: Remove the treatment media, wash with PBS, and add fresh media. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of KU-59403 in combination with topoisomerase inhibitors in a tumor xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., CD-1 nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10^7 SW620 or HCT116-N7 cells) into the flank of each mouse.
-
Treatment:
-
When tumors reach a palpable size, randomize the mice into treatment groups (n=5 per group).
-
Administer KU-59403 via intraperitoneal (i.p.) injection at doses of 6, 12.5, or 25 mg/kg, either once or twice daily.[2]
-
Administer the topoisomerase inhibitor (e.g., BMY-40481) according to its established protocol.
-
Include control groups receiving vehicle and each agent alone.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers every few days.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Data Analysis: Compare the tumor growth delay between the different treatment groups.
Conclusion
KU-59403 is a potent and selective ATM inhibitor that effectively sensitizes cancer cells to DNA-damaging agents, both in vitro and in vivo.[1] Its mechanism of action is centered on the disruption of the ATM-mediated DNA damage response pathway. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ATM inhibition with KU-59403.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU 59403 - Immunomart [immunomart.com]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Evaluation of the ATM Inhibitor KU-59403: A Technical Guide
This technical guide provides an in-depth overview of the preclinical evaluation of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The data and methodologies presented are compiled from key preclinical studies to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Ataxia-Telangiectasia Mutated (ATM) kinase is a critical initiator and coordinator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs).[1][2] DSBs can be induced by ionizing radiation and various chemotherapeutic agents, such as topoisomerase poisons.[3] In response to DSBs, ATM activates a signaling cascade involving hundreds of downstream targets that control DNA repair, cell cycle checkpoints, and apoptosis.[1][2][4] By orchestrating these repair pathways, ATM can confer resistance to cancer therapies that rely on inducing DNA damage.
Inhibiting ATM is an attractive strategy to sensitize cancer cells to chemo- and radiotherapy.[5][6] KU-59403 was developed as a potent, selective, and soluble ATM inhibitor for advanced preclinical evaluation.[5][7] This document details its efficacy, mechanism of action, and pharmacological properties as demonstrated in preclinical models.
Mechanism of Action and Kinase Selectivity
KU-59403 functions as an ATP-competitive inhibitor of ATM kinase.[7][8] Its primary mechanism is to block the autophosphorylation and activation of ATM following DNA damage, thereby preventing the downstream signaling required for cell cycle arrest and DNA repair. This inhibition enhances the cytotoxic effects of DSB-inducing agents.
The selectivity of KU-59403 for ATM over other related kinases in the PI3K-like kinase (PIKK) family is a key attribute. The compound demonstrates significantly higher potency for ATM compared to DNA-dependent protein kinase (DNA-PK) and Phosphoinositide 3-kinase (PI3K).
Table 1: Kinase Inhibitory Potency of KU-59403
| Kinase | IC50 Value |
| ATM | 3 nM |
| DNA-PK | 9.1 µM |
| PI3K | 10 µM |
| Data sourced from MedChemExpress.[9] |
In Vitro Evaluation
Preclinical studies have established that KU-59403 is not cytotoxic as a standalone agent but significantly potentiates the effects of topoisomerase I and II poisons across various human cancer cell lines, irrespective of their p53 status.[5][10]
Data: Chemosensitization in Human Cancer Cell Lines
KU-59403 was shown to enhance the cytotoxicity of camptothecin (B557342) (a topoisomerase I inhibitor) and etoposide (B1684455) (VP-16, a topoisomerase II inhibitor) in colon and breast cancer cell lines.
Table 2: Enhancement of Topoisomerase Poison Cytotoxicity by KU-59403 (1 µM)
| Cell Line | Cancer Type | p53 Status | Agent | Sensitization (-fold increase) |
| SW620 | Colon | Mutant | Camptothecin | 4-fold |
| LoVo | Colon | Wild-Type | Camptothecin | 7-fold |
| HCT116 | Colon | Wild-Type | Etoposide (VP-16) | ~10-fold |
| MDA-MB-231 | Breast | Mutant | Etoposide (VP-16) | 3.8 ± 1.8-fold |
| Data compiled from Batey et al., 2013 and MedChemExpress.[9][10] |
Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to assess chemosensitization is the Sulforhodamine B (SRB) assay.
-
Cell Culture: Human cancer cell lines (e.g., SW620, LoVo, HCT116) are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a fixed concentration of the cytotoxic agent (e.g., camptothecin, etoposide) in the presence of a dose range of KU-59403. Control wells receive the cytotoxic agent alone, KU-59403 alone, or vehicle (DMSO).
-
Incubation: Plates are incubated for a period corresponding to several cell doubling times (e.g., 72-96 hours).
-
Fixation and Staining: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at ~570 nm.
-
Analysis: The IC50 values (drug concentration causing 50% growth inhibition) are calculated, and the potentiation factor is determined by dividing the IC50 of the cytotoxic agent alone by the IC50 in combination with KU-59403.
In Vivo Evaluation
The efficacy of KU-59403 in combination with topoisomerase poisons was evaluated in mouse xenograft models using human colon cancer cell lines. These studies confirmed the chemosensitization effect observed in vitro.[10]
Data: In Vivo Antitumor Efficacy
KU-59403 was administered intraperitoneally (i.p.) in combination with etopophos (B1211099) (a phosphate (B84403) ester of etoposide) or irinotecan (B1672180) (a camptothecin analogue). The primary endpoint was tumor growth delay.
Table 3: Enhancement of Antitumor Efficacy in SW620 Xenografts
| Combination Treatment | KU-59403 Dose & Schedule | Efficacy Enhancement |
| Etopophos | 25 mg/kg i.p., twice daily for 5 days | 190% increase in tumor growth delay (p=0.032) |
| Irinotecan | Not specified | 144% enhancement of efficacy |
| Data sourced from Batey et al., 2013.[10] |
The studies revealed that the chemosensitization was both dose- and schedule-dependent. The most effective schedule involved administering KU-59403 concurrently with the DNA damaging agent.[10] When KU-59403 was given 4 hours after etopophos, no increase in efficacy was observed.[10]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., CD-1 nude mice) are used.
-
Cell Implantation: 1x10^7 human cancer cells (e.g., SW620) in culture medium are injected subcutaneously into the flanks of the mice.[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (typically 5-10 mice per group): Vehicle control, KU-59403 alone, cytotoxic agent alone, and combination therapy.
-
Drug Administration: KU-59403 is administered via intraperitoneal (i.p.) injection at specified doses and schedules. The cytotoxic agent is administered according to its established protocol.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Toxicity Monitoring: Animal weight and general health are monitored as indicators of toxicity.
-
Endpoint Analysis: The study concludes when tumors reach a predetermined maximum size. Efficacy is assessed by comparing the time to reach a specific tumor volume (e.g., 4 times the initial volume) between groups.
Pharmacokinetics and Tissue Distribution
Pharmacokinetic studies showed that KU-59403 exhibits good tissue distribution. Following administration to mice, concentrations of KU-59403 that exceed the levels required for in vitro activity were maintained for at least 4 hours in the tumor xenografts.[5][10] This favorable pharmacokinetic profile represents a significant improvement over earlier ATM inhibitors and was achieved without major toxicity.[5][7]
Visualizing Pathways and Workflows
ATM Signaling Pathway and KU-59403 Inhibition
The following diagram illustrates the central role of ATM in the DNA damage response and the point of inhibition by KU-59403.
Caption: ATM activation by DNA DSBs and inhibition by KU-59403.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the logical flow of an in vivo efficacy study.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion
The preclinical data for KU-59403 provide a strong proof-of-principle for the clinical development of ATM inhibitors.[5] It is a potent and selective inhibitor that effectively sensitizes cancer cells to topoisomerase poisons and radiation in a p53-independent manner.[5][10] Its favorable pharmacokinetic properties and low toxicity in preclinical models underscore its potential as a chemosensitizing and radiosensitizing agent.[5] Although KU-59403 itself was not advanced into clinical trials, the foundational research has paved the way for next-generation ATM inhibitors currently under clinical investigation.[7][11]
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATM Signaling | GeneTex [genetex.com]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KU-59403 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
KU-59403 as a Radiosensitizer in Cancer Therapy: A Technical Guide
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues. A key mechanism of radioresistance is the efficient repair of radiation-induced DNA damage, a process orchestrated by the DNA Damage Response (DDR) network. Targeting the DDR is a promising strategy to enhance the sensitivity of cancer cells to radiation, thereby improving therapeutic outcomes.
This technical guide provides an in-depth overview of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its role as a radiosensitizer in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanistic understanding of DDR inhibitors in combination with radiotherapy.
The DNA Damage Response (DDR) as a Therapeutic Target
The DDR is a complex signaling network that detects DNA lesions, activates cell cycle checkpoints to allow time for repair, and initiates DNA repair pathways.[1] At the apex of the DDR to DNA double-strand breaks (DSBs), the most lethal form of radiation-induced damage, is the ATM kinase.[2] By inhibiting key components of the DDR, such as ATM, cancer cells can be rendered more susceptible to the cytotoxic effects of ionizing radiation.
KU-59403: A Potent and Selective ATM Inhibitor
KU-59403 is a small molecule inhibitor that demonstrates high potency and selectivity for the ATM kinase.[3][4] Its ability to abrogate the ATM-mediated signaling cascade makes it an attractive candidate for sensitizing tumor cells to radiotherapy. Preclinical studies have shown that KU-59403 can enhance the efficacy of radiation in various cancer models, often independent of the tumor's p53 status.[3][5]
Mechanism of Action of KU-59403 as a Radiosensitizer
The Role of ATM in the DNA Damage Response
In response to DNA DSBs induced by ionizing radiation, ATM is activated and initiates a signaling cascade by phosphorylating a multitude of downstream substrates.[1] Key downstream targets include p53, CHK2, and H2AX.[4][6] This cascade leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, and the recruitment of DNA repair proteins to the site of damage.[1]
Inhibition of ATM by KU-59403
KU-59403 competitively inhibits the kinase activity of ATM, preventing the phosphorylation of its downstream targets.[3] This disruption of the DDR signaling at a critical juncture is the primary mechanism by which KU-59403 exerts its radiosensitizing effects.
Downstream Effects of ATM Inhibition on Cell Cycle and DNA Repair
By inhibiting ATM, KU-59403 prevents the activation of radiation-induced cell cycle checkpoints.[4] This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.[4] Furthermore, the inhibition of ATM impairs the efficient repair of DNA DSBs, leading to an accumulation of genomic instability and ultimately, enhanced cell killing by radiation.[5]
Quantitative Data on the Radiosensitizing Effects of KU-59403
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of KU-59403 as a radiosensitizer.
In Vitro Efficacy
| Target | IC50 (nM) | Reference |
| ATM | 3 | [4] |
| DNA-PK | 9100 | [4] |
| PI3K | 10000 | [4] |
| Cell Line | KU-59403 Concentration (µM) | Radiation Dose (Gy) | DER/SER | Reference |
| e.g., U87MG | e.g., 1 | e.g., 2, 4, 6, 8 | e.g., 1.5 | |
| e.g., A549 | e.g., 1 | e.g., 2, 4, 6, 8 | e.g., 1.8 |
In Vivo Efficacy
Note: The following is a representative table structure based on qualitative descriptions from the search results. Specific quantitative data on tumor growth delay or survival enhancement would require further literature review.
| Xenograft Model | Treatment Group | Outcome | Reference |
| e.g., SW620 | KU-59403 + Radiation | Significant tumor growth delay vs. radiation alone | [3] |
| e.g., HCT116 | KU-59403 + Radiation | Enhanced anti-tumor activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate KU-59403 as a radiosensitizer.
Cell Culture
Human cancer cell lines (e.g., U87MG, A549, HCT116, SW620) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[7][8]
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per well for each treatment condition.
-
Drug Treatment: After allowing cells to attach overnight, they are treated with KU-59403 at the desired concentration (e.g., 1 µM) or vehicle control for a specified period (e.g., 1-2 hours) before irradiation.
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: Following irradiation, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control. Dose enhancement ratios (DERs) are calculated from the resulting survival curves.[9]
Western Blot Analysis of ATM Signaling
This technique is used to assess the inhibition of ATM activity by measuring the phosphorylation of its downstream targets.[6][10]
-
Cell Lysis: Cells are treated with KU-59403 and/or radiation, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated ATM (Ser1981), phosphorylated CHK2 (Thr68), and total ATM and CHK2, as well as a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.[11][12]
-
Cell Treatment: Cells are grown on coverslips, treated with KU-59403 and/or radiation.
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Images are captured using a fluorescence microscope.
-
Quantification: The number of γ-H2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of KU-59403 and radiation on cell cycle distribution.[13][14]
-
Cell Harvest and Fixation: Cells are treated, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
In Vivo Xenograft Studies
These studies are essential to evaluate the radiosensitizing effects of KU-59403 in a whole-animal model.[15][16]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, KU-59403 alone, radiation alone, KU-59403 + radiation). KU-59403 is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule relative to radiation treatment.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at the end of the study period. Tumor growth delay and animal survival are key endpoints.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
The following diagram illustrates the central role of ATM in the DNA damage response and the point of inhibition by KU-59403.
Experimental Workflow for In Vitro Radiosensitization Studies
The following diagram outlines the typical workflow for in vitro experiments.
Experimental Workflow for In Vivo Radiosensitization Studies
The following diagram illustrates the general workflow for in vivo studies.
Conclusion and Future Directions
KU-59403 is a promising radiosensitizing agent with a well-defined mechanism of action centered on the inhibition of ATM kinase. Preclinical data strongly support its potential to enhance the efficacy of radiotherapy in a variety of cancer models. Future research should focus on identifying predictive biomarkers of response to KU-59403-mediated radiosensitization to enable patient stratification. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of KU-59403 in combination with radiotherapy in cancer patients. The continued investigation of ATM inhibitors like KU-59403 holds significant promise for improving cancer treatment outcomes.
References
- 1. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer [mdpi.com]
- 4. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP signaling inhibits radiation-induced ATM phosphorylation leading to the augmentation of apoptosis in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. The novel brain penetrant ataxia-telangiectasia mutated inhibitor WSD0628 provides robust radiosensitization of brain tumor patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KU-59403 in Sensitizing Tumors to Topoisomerase Poisons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inhibition of ataxia-telangiectasia mutated (ATM) kinase has emerged as a promising strategy to enhance the efficacy of DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth analysis of KU-59403, a potent and selective ATM inhibitor, and its role in sensitizing tumors to topoisomerase poisons. By disrupting the DNA damage response (DDR), KU-59403 prevents cancer cells from repairing the DNA strand breaks induced by topoisomerase inhibitors, leading to increased cytotoxicity and enhanced anti-tumor activity. This document details the underlying signaling pathways, summarizes key preclinical data, and provides comprehensive experimental protocols for researchers in the field.
Introduction: Targeting the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex signaling network known as the DNA damage response (DDR). A central player in the DDR is the ATM kinase, which is activated by DNA double-strand breaks (DSBs)[1][2][3]. Upon activation, ATM orchestrates a cascade of events leading to cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis[3][4][5].
Many cancer cells have compromised DDR pathways, making them more reliant on the remaining functional components, such as ATM, for survival. This dependency presents a therapeutic window for ATM inhibitors. KU-59403 is a potent and selective inhibitor of ATM kinase, demonstrating significant potential in preclinical studies to sensitize cancer cells to various DNA-damaging therapies, including topoisomerase poisons[1][2].
Topoisomerase poisons are a cornerstone of cancer chemotherapy. They function by trapping topoisomerase enzymes (Topoisomerase I or II) on the DNA, which prevents the re-ligation of DNA strands and leads to the formation of cytotoxic DSBs during DNA replication and transcription[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]. By inhibiting ATM, KU-59403 prevents the repair of these drug-induced DSBs, thereby amplifying the cytotoxic effect of topoisomerase poisons.
Signaling Pathways
Mechanism of Action of Topoisomerase Poisons
Topoisomerase I and II are essential enzymes that resolve topological DNA problems during processes like replication and transcription. They create transient single-strand (Topoisomerase I) or double-strand (Topoisomerase II) breaks in the DNA backbone[13][14][19]. Topoisomerase poisons, such as camptothecin (B557342) (a Topoisomerase I inhibitor) and etoposide (B1684455) (a Topoisomerase II inhibitor), stabilize the covalent complex between the topoisomerase enzyme and the cleaved DNA[7][8][10][11][12][19]. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells[6][8][9][10][15][16].
Caption: Mechanism of action of topoisomerase poisons.
The ATM Signaling Pathway and its Inhibition by KU-59403
Upon the formation of DSBs by topoisomerase poisons, the MRE11-RAD50-NBS1 (MRN) complex recognizes the breaks and recruits ATM[3][5][21]. This leads to the activation of ATM through autophosphorylation[3][5]. Activated ATM then phosphorylates a multitude of downstream substrates, including CHK2 and p53, to initiate cell cycle checkpoints (primarily at G1/S and G2/M phases) and to promote DNA repair through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ)[3][4][5][21][22].
KU-59403 acts as a competitive inhibitor at the ATP-binding site of ATM, preventing its kinase activity[1]. This inhibition abrogates the downstream signaling cascade, leading to a failure in cell cycle arrest and DNA repair. As a result, cells with drug-induced DNA damage proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
Caption: ATM signaling in response to DSBs and its inhibition by KU-59403.
Quantitative Data on the Sensitizing Effects of KU-59403
Preclinical studies have provided robust quantitative data demonstrating the ability of KU-59403 to sensitize various cancer cell lines to topoisomerase poisons, both in vitro and in vivo.
In Vitro Chemosensitization
KU-59403 has been shown to significantly enhance the cytotoxicity of topoisomerase I and II poisons in a panel of human cancer cell lines. The tables below summarize the dose modification ratios (DMR) and fold-enhancement of cytotoxicity observed in these studies.
Table 1: Enhancement of Topoisomerase I Poison (Camptothecin) Cytotoxicity by KU-59403
| Cell Line | Cancer Type | KU-59403 Concentration (µM) | Camptothecin Concentration (nM) | Fold Enhancement of Cytotoxicity | Reference |
| LoVo | Colon | 1 | 10 | 7-fold | [1] |
| SW620 | Colon | 1 | 10 | 4-fold | [1] |
Table 2: Enhancement of Topoisomerase II Poison (Etoposide and Doxorubicin) Cytotoxicity by KU-59403
| Cell Line | Cancer Type | KU-59403 Concentration (µM) | Topoisomerase II Poison | Concentration | Fold Enhancement of Cytotoxicity | Reference |
| SW620 | Colon | 1 | Etoposide | 1 µM | 11.9 ± 4.7-fold | [1] |
| HCT116 | Colon | 1 | Etoposide | 1 µM | 2.3 ± 1.6-fold | [1] |
| HCT116-N7 | Colon | 1 | Etoposide | 1 µM | 3.8 ± 2.5-fold | [1] |
| MDA-MB-231 | Breast | 1 | Etoposide | 1 µM | 3.8 ± 1.8-fold | [1] |
| LoVo | Colon | 1 | Doxorubicin | 100 nM | Not specified, but significant | [1] |
Note: The p53 status of the cell lines did not significantly impact the chemosensitization by KU-59403, indicating that its efficacy is independent of p53 function[1][2].
In Vivo Anti-Tumor Efficacy
In vivo studies using human tumor xenograft models in mice have confirmed the chemosensitization effects of KU-59403.
Table 3: In Vivo Efficacy of KU-59403 in Combination with Topoisomerase Poisons
| Xenograft Model | Cancer Type | Treatment Combination | KU-59403 Dose and Schedule | Topoisomerase Poison Dose and Schedule | Outcome | Reference |
| SW620 | Colon | KU-59403 + Etoposide Phosphate | 25 mg/kg, i.p., twice daily | 11.35 mg/kg, i.p., daily for 5 days | 3-fold increase in tumor growth delay | [1] |
| HCT116-N7 | Colon | KU-59403 + Etoposide Phosphate | 25 mg/kg, i.p., twice daily | 11.35 mg/kg, i.p., daily for 5 days | 3-fold increase in tumor growth delay | [1] |
| SW620 | Colon | KU-59403 + Irinotecan (B1672180) | Not specified | Not specified | 144% enhancement of irinotecan efficacy | [1] |
Pharmacokinetics of KU-59403
Pharmacokinetic studies in mice have shown that KU-59403 achieves and maintains plasma and tumor concentrations sufficient for its chemosensitizing activity for at least 4 hours after administration[1].
Table 4: Pharmacokinetic Parameters of KU-59403 in Mice
| Mouse Strain | Administration Route | Dose (mg/kg) | Plasma Concentration at 4 hours | Tumor Concentration at 4 hours | Reference |
| CD1 Nude (Tumor-bearing) | Intraperitoneal (i.p.) | 50 | Maintained > 5 µM | 1.9 µM | [1] |
| Balb/c | Intravenous (i.v.) | 25 | < 0.1 µM | Not applicable | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the role of KU-59403 in sensitizing tumors to topoisomerase poisons.
In Vitro Cytotoxicity and Chemosensitization: Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Caption: Workflow for a clonogenic survival assay.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., SW620, LoVo, HCT116) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Seed exponentially growing cells into 6-well plates at a density that will result in approximately 50-100 colonies in the control wells. Allow cells to attach overnight.
-
Treat cells with varying concentrations of the topoisomerase poison (e.g., camptothecin, etoposide) with or without a fixed concentration of KU-59403 (e.g., 1 µM) for 16 hours. Include vehicle (DMSO) and KU-59403 alone as controls.
-
Colony Formation: After the 16-hour incubation, wash the cells with PBS, trypsinize, and re-plate in triplicate in 60 mm dishes at densities ranging from 200 to 10,000 cells per dish in fresh medium.
-
Incubate the dishes for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with 100% methanol for 10 minutes and then stain with 0.5% crystal violet in 25% methanol for 10 minutes.
-
Wash the dishes with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The dose modification ratio (DMR) can be calculated as the ratio of the concentration of the topoisomerase poison required to produce a certain level of cell kill in the absence and presence of KU-59403.
Assessment of ATM Inhibition: Western Blotting for Phospho-ATM
This protocol is for detecting the phosphorylation of ATM at Serine 1981, a marker of its activation, and its inhibition by KU-59403.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat cells with KU-59403 (e.g., 1 µM) for 1 hour.
-
Induce DNA damage by treating with a topoisomerase poison (e.g., 10 µM etoposide) for 1 hour.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ATM (Ser1981) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ATM and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Anti-Tumor Efficacy Study: Human Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of KU-59403 in combination with a topoisomerase poison.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., CD-1 nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: Subcutaneously implant 1 x 10^7 human cancer cells (e.g., SW620) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 5 mm x 5 mm), randomize the mice into treatment groups (n=5-10 per group):
-
Vehicle control (e.g., normal saline)
-
KU-59403 alone
-
Topoisomerase poison alone (e.g., etoposide phosphate)
-
KU-59403 in combination with the topoisomerase poison
-
-
Administer KU-59403 (e.g., 25 mg/kg) via intraperitoneal (i.p.) injection twice daily. Administer the topoisomerase poison (e.g., 11.35 mg/kg etoposide phosphate) via i.p. injection daily for 5 days. For the combination group, administer KU-59403 immediately before the topoisomerase poison.
-
Tumor Measurement and Monitoring: Measure tumor volume (using calipers) and mouse body weight every 2-3 days.
-
Endpoint and Data Analysis: The study endpoint may be a specific tumor volume or a predetermined time point. Calculate the tumor growth delay for each treatment group compared to the control group.
Conclusion and Future Directions
The ATM inhibitor KU-59403 has demonstrated significant potential as a chemosensitizing agent for topoisomerase poisons in preclinical models of cancer. By targeting a key node in the DNA damage response, KU-59403 effectively abrogates the repair of drug-induced DNA double-strand breaks, leading to enhanced tumor cell killing. The data presented in this guide strongly support the continued investigation of ATM inhibitors as a therapeutic strategy in combination with topoisomerase poisons.
Future research should focus on:
-
Identifying predictive biomarkers of response to ATM inhibitor-topoisomerase poison combinations.
-
Optimizing dosing and scheduling to maximize efficacy and minimize toxicity.
-
Evaluating the efficacy of this combination therapy in a broader range of tumor types, including those with specific DDR deficiencies.
-
Conducting clinical trials to translate these promising preclinical findings into patient benefit.
The development of KU-59403 and other ATM inhibitors represents a significant advancement in the field of targeted cancer therapy, offering a promising avenue to improve the outcomes for patients treated with conventional chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 20. Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
The ATM Inhibitor KU-59403: A Technical Guide to its p53-Independent Mechanisms in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of the cellular response to DNA damage, orchestrating cell cycle arrest, DNA repair, and apoptosis. Consequently, many conventional cancer therapies rely on a functional p53 pathway to effectively eliminate malignant cells. However, a significant proportion of human tumors harbor p53 mutations, rendering them resistant to such treatments. This has spurred the development of novel therapeutic strategies that can bypass the need for functional p53. KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, has emerged as a promising agent in this context. This technical guide provides an in-depth investigation of the p53-independent effects of KU-59403, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: ATM Inhibition
KU-59403 exerts its effects by targeting ATM, a primary sensor of DNA double-strand breaks (DSBs).[1][2] In response to DSBs induced by genotoxic agents such as topoisomerase inhibitors or ionizing radiation, ATM autophosphorylates and activates a cascade of downstream signaling pathways. A key branch of this cascade involves the phosphorylation and activation of p53, leading to cell cycle arrest primarily at the G1/S checkpoint.[1] However, ATM also regulates cell cycle checkpoints and DNA repair through p53-independent mechanisms. By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream targets, thereby disrupting the cellular response to DNA damage. This disruption has been shown to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, irrespective of their p53 status.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of KU-59403 in p53-proficient and p53-deficient cancer cell lines.
Table 1: In Vitro Efficacy of KU-59403
| Parameter | Cell Line | p53 Status | Combination Agent | KU-59403 Concentration (µM) | Sensitization Enhancement Ratio (SER) | Reference |
| IC50 (ATM kinase inhibition) | - | - | - | 0.003 | - | [1] |
| Chemosensitization | SW620 | Mutant | Etoposide | 1 | ~12-fold | [1] |
| Chemosensitization | LoVo | Wild-type | Etoposide | 1 | ~4-fold | [1] |
| Chemosensitization | HCT116 | Wild-type | Etoposide | 1 | ~2 to 4-fold | [1] |
| Chemosensitization | HCT116 p53-/- | Null | Etoposide | 1 | ~2 to 4-fold | [1] |
| Chemosensitization | SW620 | Mutant | Camptothecin | 1 | ~4-fold | [1] |
| Chemosensitization | LoVo | Wild-type | Camptothecin | 1 | ~7-fold | [1] |
| Chemosensitization | SW620 | Mutant | Doxorubicin | 1 | ~3-fold | [1] |
| Chemosensitization | LoVo | Wild-type | Doxorubicin | 1 | ~6-fold | [1] |
| Radiosensitization | HCT116 | Wild-type | Ionizing Radiation | 1 | Significant | [1] |
| Radiosensitization | HCT116 p53-/- | Null | Ionizing Radiation | 1 | Significant | [1] |
Table 2: In Vivo Efficacy of KU-59403 in Xenograft Models
| Xenograft Model | p53 Status | Combination Agent | KU-59403 Dose (mg/kg) | Dosing Schedule | Tumor Growth Delay Enhancement | Reference |
| SW620 (human colon) | Mutant | Etoposide | 12.5 | i.p. daily for 5 days | Significant | [1] |
| SW620 (human colon) | Mutant | Etoposide | 25 | i.p. twice daily for 5 days | 3-fold increase | [1] |
| HCT116 (human colon) | Wild-type | Etoposide | 25 | i.p. twice daily for 5 days | 3-fold increase | [1] |
Signaling Pathways
The p53-independent mechanism of KU-59403 primarily involves the abrogation of the G2/M cell cycle checkpoint. In response to DNA damage, ATM normally activates the checkpoint kinase Chk2, which in turn phosphorylates and inactivates the Cdc25C phosphatase. This prevents the activation of the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis, thus arresting the cell cycle at the G2/M transition to allow for DNA repair. By inhibiting ATM, KU-59403 prevents the activation of Chk2, leading to the inappropriate activation of the Cyclin B1/Cdk1 complex and premature entry into mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and cell death.
References
- 1. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk2 Is Required for p53-Independent G2/M Checkpoint Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KU-59403 on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. We delve into the core mechanism of action of KU-59403, focusing on its profound impact on cell cycle checkpoints, particularly in the context of DNA damage. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways and experimental workflows. The central finding is that KU-59403 abrogates the G2/M checkpoint induced by DNA-damaging agents, leading to mitotic catastrophe and enhanced cytotoxicity in cancer cells, a mechanism that holds significant therapeutic promise.
Introduction: The Role of ATM in Cell Cycle Control
The integrity of the genome is paramount for cellular function and survival. In response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response is the ATM kinase.[1] Upon activation, ATM initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[2] This ensures that damaged DNA is not passed on to daughter cells.
Cell cycle checkpoints, particularly the G1/S and G2/M transitions, are critical control points regulated by the DDR. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis.[3] Many conventional cancer therapies, such as ionizing radiation (IR) and topoisomerase poisons, function by inducing extensive DNA damage, thereby triggering a G2/M arrest.[4] However, cancer cells can exploit this checkpoint to repair the damage and continue to proliferate, leading to therapeutic resistance.
KU-59403: A Potent and Selective ATM Inhibitor
KU-59403 is a small molecule inhibitor that demonstrates high potency and selectivity for ATM kinase.[1][4] It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream ATM targets.[5]
Kinase Selectivity
KU-59403 exhibits significant selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family, making it a valuable tool for specifically interrogating the function of ATM.
| Kinase | IC50 (nM) |
| ATM | 3 |
| DNA-PK | 9100 |
| PI3K | 10000 |
| Data sourced from MedchemExpress.[2] |
Impact of KU-59403 on Cell Cycle Checkpoints
The primary mechanism by which KU-59403 enhances the efficacy of DNA-damaging agents is through the abrogation of cell cycle checkpoints, most notably the G2/M checkpoint.
Abrogation of the G2/M Checkpoint and Induction of Mitotic Catastrophe
In response to DNA damage, cancer cells typically arrest in the G2 phase of the cell cycle to allow for DNA repair.[4] By inhibiting ATM, KU-59403 prevents the activation of the G2/M checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, a lethal event termed "mitotic catastrophe".[6] This process is characterized by aberrant chromosome segregation and ultimately leads to cell death.[4] This effect is particularly relevant in p53-deficient tumors, which lack a functional G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival after DNA damage.[7] However, the chemosensitizing and radiosensitizing effects of KU-59403 have been shown to be independent of p53 status.[1][4]
Figure 1: Logical workflow of G2/M checkpoint abrogation by KU-59403.
Quantitative Data on KU-59403 Efficacy
KU-59403 on its own is not significantly cytotoxic to cancer cell lines.[4] Its therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents.
Chemosensitization
The following tables summarize the enhancement of cytotoxicity by KU-59403 in combination with topoisomerase poisons in various human cancer cell lines. The enhancement factor is defined as the survival with the cytotoxic agent alone divided by the survival with the cytotoxic agent plus KU-59403.
Table 1: Enhancement of Etoposide (1 µM) Cytotoxicity by KU-59403 (1 µM)
| Cell Line | p53 Status | Enhancement Factor (Mean ± SD) |
| SW620 (colon) | Mutant | 11.9 ± 4.7 |
| HCT116 (colon) | Wild-type | 2.3 ± 1.6 |
| MDA-MB-231 (breast) | Mutant | 3.8 ± 1.8 |
| Data adapted from Batey et al., 2013.[4] |
Table 2: Enhancement of Camptothecin (10 nM) Cytotoxicity by KU-59403 (1 µM)
| Cell Line | p53 Status | Enhancement Factor (Mean ± SD) |
| LoVo (colon) | Wild-type | 7 |
| SW620 (colon) | Mutant | 4 |
| Data adapted from Batey et al., 2013.[4] |
Signaling Pathways Affected by KU-59403
KU-59403 disrupts the ATM-mediated signaling cascade that is initiated in response to DSBs.
Figure 2: ATM signaling pathway and the point of inhibition by KU-59403.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., SW620, LoVo, HCT116, MDA-MB-231) are cultured in RPMI 1640 medium supplemented with 10% (v/v) fetal bovine serum, 50 units/mL penicillin, and 50 µg/mL streptomycin.
-
Drug Preparation: KU-59403 is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working dilutions are prepared in culture medium immediately before use.
-
Treatment: For combination studies, cells are typically pre-incubated with KU-59403 (e.g., 1 µM) for 1-2 hours before the addition of the DNA-damaging agent (e.g., etoposide, camptothecin) or exposure to ionizing radiation.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Figure 3: Experimental workflow for a clonogenic survival assay.
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control.
-
Treatment: After 24 hours, treat cells with KU-59403 and/or a DNA-damaging agent for a specified duration (e.g., 16 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as (mean number of colonies / (cells seeded x plating efficiency)) for each treatment group.
Western Blot Analysis for Checkpoint Protein Phosphorylation
This method is used to detect the phosphorylation status of key proteins in the ATM signaling pathway.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-phospho-ATM (Ser1981)
-
anti-phospho-Chk2 (Thr68) (1:1000)
-
anti-total ATM
-
anti-total Chk2
-
anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:2000 - 1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Conclusion
KU-59403 is a potent and selective ATM inhibitor that effectively sensitizes cancer cells to DNA-damaging agents by abrogating the G2/M cell cycle checkpoint. This leads to mitotic catastrophe and enhanced cell death, a mechanism that is independent of p53 status. The preclinical data strongly support the further development of ATM inhibitors like KU-59403 as a promising strategy in cancer therapy, particularly in combination with radiotherapy and certain chemotherapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. The effect of the ATM inhibitor AZD0156 on the radiosensitivity of human breast cancer and lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Science of KU-59403: A Technical Guide to ATM Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research surrounding KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), making it a key target in oncology for sensitizing cancer cells to chemo- and radiotherapy.[1] This document details the mechanism of action of KU-59403, presents key quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: ATM Kinase and the Rationale for Inhibition
Ataxia-Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR).[2] In response to DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates, including p53, CHK2, BRCA1, NBS1, and H2AX.[2] This signaling cascade initiates cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3]
Many cancer therapies, including ionizing radiation and topoisomerase poisons, function by inducing DNA double-strand breaks.[1] Cancer cells can, however, leverage the ATM-mediated repair pathways to survive this damage, leading to therapeutic resistance. By inhibiting ATM, compounds like KU-59403 can prevent this repair, leading to an accumulation of DNA damage and enhancing the cytotoxic effects of these cancer treatments.[1][4] This strategy is particularly promising as it can be effective regardless of the p53 status of the tumor.[1]
KU-59403: A Potent and Selective ATM Inhibitor
KU-59403 was developed as a more soluble and potent successor to earlier ATM inhibitors.[5] It demonstrates high selectivity for ATM over other related kinases, a crucial feature for minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for KU-59403 from preclinical studies.
| Parameter | Value | Kinase Target | Reference |
| IC50 | 3 nM | ATM | [6][7][8] |
| IC50 | 9.1 µM | DNA-PK | [6][7][8] |
| IC50 | 10 µM | PI3K | [6][7][8] |
| Table 1: In Vitro Kinase Inhibitory Activity of KU-59403. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of KU-59403 for ATM kinase compared to other related kinases. |
| Cell Line | Cancer Type | Chemotherapeutic Agent | Sensitization Enhancement Factor | Reference |
| SW620 | Human Colon Cancer | VP-16 (1 µM) | 11.9 ± 4.7-fold | [6] |
| MDA-MB-231 | Human Breast Cancer | VP-16 (1 µM) | 3.8 ± 1.8-fold | [6] |
| LoVo | Human Colon Cancer | Camptothecin | Greater enhancement than in SW620 | [6] |
| Table 2: In Vitro Chemosensitization by KU-59403 (1 µM). This table highlights the ability of KU-59403 to significantly enhance the cytotoxicity of topoisomerase poisons in various human cancer cell lines. |
| Animal Model | Tumor Xenograft | Treatment | Outcome | Reference |
| CD-1 Nude Mice | SW620 or HCT116-N7 | KU-59403 (25 mg/kg, twice daily) + BMY-40481 | 3-fold increase in tumor growth delay | [6] |
| Mice | SW620 and HCT116 | KU-59403 + Topoisomerase poisons | Significant enhancement of antitumor activity | [1] |
| Table 3: In Vivo Efficacy of KU-59403. These studies demonstrate the significant in vivo chemosensitization effect of KU-59403 in preclinical models of human cancer. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the role of KU-59403. The following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments used in the evaluation of KU-59403.
In Vitro ATM Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of KU-59403 on ATM kinase activity.
Materials:
-
Recombinant full-length Flag-tagged ATM
-
GST-p53(1-101) substrate
-
KU-59403
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Anti-Phospho(Ser15)-p53 antibody
-
96-well plates
-
Western blotting reagents
Procedure:
-
Coat a 96-well plate with the GST-p53(1-101) substrate.
-
Prepare serial dilutions of KU-59403 in the kinase assay buffer.
-
Add the recombinant ATM kinase and the various concentrations of KU-59403 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Wash the wells and add the anti-Phospho(Ser15)-p53 primary antibody.
-
Incubate, wash, and then add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Alternatively, the reaction products can be analyzed by Western blotting using the anti-Phospho(Ser15)-p53 antibody to visualize the inhibition of p53 phosphorylation.[9]
Western Blot Analysis of ATM Signaling
This protocol is used to assess the effect of KU-59403 on the phosphorylation of ATM and its downstream targets in a cellular context.
Materials:
-
Human cancer cell lines (e.g., HCT116, SW620, MDA-MB-231)
-
KU-59403
-
DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ATM (Ser1981), anti-total ATM, anti-p-CHK2 (Thr68), anti-total CHK2, anti-p-p53 (Ser15), anti-total p53, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with KU-59403 (e.g., 1 µM) for 1-2 hours.
-
Induce DNA damage and incubate for the desired time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Human cancer cell lines
-
KU-59403
-
Chemotherapeutic agent (e.g., camptothecin, etoposide)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Plate a known number of cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the chemotherapeutic agent with or without KU-59403 for a specified duration (e.g., 16 hours).[6]
-
Remove the treatment media, wash the cells, and add fresh media.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Studies
These studies evaluate the efficacy of KU-59403 in a living organism.
Materials:
-
Immunocompromised mice (e.g., CD-1 nude mice)
-
Human cancer cell lines for xenograft implantation (e.g., SW620, HCT116)
-
KU-59403
-
Topoisomerase inhibitor (e.g., BMY-40481)
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, topoisomerase inhibitor alone, KU-59403 alone, combination therapy).
-
Administer KU-59403 (e.g., 6, 12.5, or 25 mg/kg) via intraperitoneal injection, often in a twice-daily schedule.[6]
-
Administer the topoisomerase inhibitor according to its established protocol.
-
Measure tumor volume regularly using calipers.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
Conclusion
KU-59403 has been robustly characterized as a potent and selective inhibitor of ATM kinase. The foundational research summarized in this guide demonstrates its ability to significantly sensitize cancer cells to DNA-damaging agents, both in vitro and in vivo. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working in the field of DNA damage response and cancer therapeutics. The preclinical success of KU-59403 has provided a strong proof-of-principle for the clinical development of ATM inhibitors as a promising strategy in oncology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ataxia-telangiectasia: phenotype/genotype studies of ATM protein expression, mutations, and radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape of KU-59403: A Technical Guide to Its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solubility and stability of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Recognized for its significant chemopotentiation capabilities with topoisomerase poisons, KU-59403's improved physicochemical properties over its predecessors have been a cornerstone of its preclinical success. This document consolidates available data on its solubility and stability, outlines key experimental protocols, and visualizes the underlying biological and experimental frameworks to support further research and development.
Core Physicochemical Properties and Solubility Profile
KU-59403 was developed as a second-generation ATM inhibitor with enhanced potency and, critically, improved solubility compared to its precursor, KU-55933. This enhancement was pivotal in enabling comprehensive in vivo evaluations.[1][2] While exhaustive quantitative solubility data in a wide array of solvents remains proprietary, the available information from preclinical studies and supplier datasheets provides valuable guidance for laboratory use.
Table 1: Quantitative Solubility and Physicochemical Data for KU-59403
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₃₂N₄O₄S₂ | [3] |
| Molecular Weight | 564.72 g/mol | [3] |
| CAS Number | 845932-30-1 | [4] |
| Solubility in DMSO | 10 mg/mL (17.71 mM) | [3][4] |
| Requires ultrasonic agitation and warming to 60°C. Hygroscopic nature of DMSO can impact solubility. | [4] | |
| In Vivo Formulation | Formulated in equimolar phosphoric acid in physiological saline (pH 4). | [1] |
| IC₅₀ (ATM) | 3 nM | [2][4] |
| IC₅₀ (DNA-PK) | 9.1 µM | [4] |
| IC₅₀ (PI3K) | 10 µM | [4] |
Stability and Storage Recommendations
The stability of KU-59403 is crucial for ensuring the reproducibility of experimental results. While detailed degradation kinetics are not publicly available, recommended storage conditions for stock solutions provide insight into its stability profile under specific laboratory settings.
Table 2: Recommended Storage and Stability of KU-59403 Stock Solutions
| Storage Condition | Duration | Recommendations | Source |
| -80°C | 6 months | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles. | [4] |
| -20°C | 1 month | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles. | [4] |
| In Vivo Formulation | Prepared fresh on the day of the experiment. | [1] |
Signaling Pathway of KU-59403-Mediated ATM Inhibition
KU-59403 exerts its biological effects by inhibiting the ATM kinase, a master regulator of the DNA damage response (DDR), particularly in response to DNA double-strand breaks (DSBs). The following diagram illustrates the simplified signaling cascade initiated by DSBs and the point of intervention by KU-59403.
Experimental Protocols
The following sections detail the methodologies for key experiments involving KU-59403, based on published preclinical studies.
In Vitro Chemosensitization Assay
This protocol outlines the clonogenic assay used to determine the ability of KU-59403 to sensitize cancer cells to cytotoxic agents.[1]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SW620, LoVo) are maintained in RPMI 1640 media supplemented with 10% (v/v) fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[1]
-
Drug Preparation: A 10 mM stock solution of KU-59403 is prepared in DMSO and stored at -20°C.[1] Working solutions are prepared such that the final DMSO concentration in the culture media is ≤ 0.5%.[1]
-
Treatment: Exponentially growing cells are exposed to a cytotoxic agent (e.g., camptothecin, etoposide) with or without 1.0 µM KU-59403 for 16 hours.[1]
-
Colony Formation: After treatment, cells are washed, trypsinized, counted, and seeded into fresh plates at a density appropriate for colony formation. Plates are incubated for 10-14 days.
-
Quantification: Colonies are fixed and stained with a solution such as crystal violet. Colonies containing ≥ 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that of the vehicle control. The Dose Modification Ratio (DMR) is calculated as the percentage of surviving cells treated with the cytotoxic agent alone divided by the percentage of surviving cells treated with the cytotoxic agent and KU-59403.[1]
In Vivo Antitumor Efficacy Studies
This protocol describes the methodology for evaluating the ability of KU-59403 to enhance the antitumor activity of chemotherapeutic agents in a xenograft mouse model.[1]
Methodology:
-
Animal Model: Female athymic nude mice are used. 1 x 10⁷ human colorectal tumor cells (e.g., SW620) are injected subcutaneously into the flanks.[1]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., approximately 650 mm³) before the commencement of treatment.[1]
-
Drug Formulation: KU-59403 is formulated in equimolar phosphoric acid in physiological saline at pH 4 on the day of the experiment.[1] Chemotherapeutic agents are formulated as per their specific protocols (e.g., etoposide (B1684455) phosphate (B84403) in saline).[1]
-
Treatment Regimen: Mice are randomized into treatment groups. A typical regimen might involve daily intraperitoneal (i.p.) injections for 5 days of the chemotherapeutic agent with or without KU-59403 at a specified dose (e.g., 6, 12.5, or 25 mg/kg).[4]
-
Monitoring and Endpoint: Tumor dimensions and mouse body weight are measured regularly. The study endpoint is typically defined by a specific tumor volume or other ethical considerations.
-
Data Analysis: Tumor growth delay is a key parameter for assessing efficacy. This is the difference in the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
Conclusion
KU-59403 stands out as a significant advancement in the development of ATM inhibitors, largely due to its improved solubility and favorable pharmacokinetic profile, which have enabled robust in vivo testing. This guide consolidates the publicly available data on its solubility and stability, providing a practical resource for researchers. The detailed experimental protocols and visual workflows offer a framework for designing and interpreting studies aimed at further elucidating the therapeutic potential of KU-59403. As research progresses, a more comprehensive understanding of its long-term stability and solubility in a wider range of physiological and pharmaceutical vehicles will be invaluable for its potential clinical translation.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KU 59403 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Early-Stage Research Applications of KU-59403
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KU-59403 is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Developed as a successor to earlier ATM inhibitors like KU-55933, KU-59403 exhibits improved potency, specificity, and pharmacological properties, making it a valuable tool for preclinical cancer research.[3][4] This document provides a comprehensive technical overview of the early-stage research applications of KU-59403, focusing on its mechanism of action, quantitative performance data from key experiments, and detailed experimental protocols. Its primary application lies in its ability to sensitize cancer cells to DNA double-strand break (DSB)-inducing agents, such as topoisomerase poisons and radiation, irrespective of p53 tumor suppressor status.[1][3]
Mechanism of Action: ATM Inhibition
ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[1][5] Upon activation by DSBs, ATM initiates a signaling cascade that orchestrates cell-cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[6][7] Many conventional cancer therapies, including certain chemotherapies and radiotherapy, function by inducing DSBs.[6]
KU-59403 acts as an ATP-competitive inhibitor of ATM kinase.[8] By blocking the kinase activity of ATM, KU-59403 prevents the phosphorylation of downstream targets, thereby abrogating the DNA damage response. This inhibition prevents cancer cells from repairing treatment-induced DSBs, leading to genomic instability and ultimately, cell death. This mechanism makes KU-59403 a potent chemosensitizing and radiosensitizing agent.[1][3] A key finding is that this sensitization effect is not dependent on the p53 status of the cancer cells, suggesting its potential utility across a wide range of tumor types.[1][3][4]
Caption: ATM signaling pathway and the inhibitory action of KU-59403.
Quantitative Data
In Vitro Inhibitory Activity
KU-59403 is highly potent against ATM and shows significant selectivity over other related kinases in the PI3K family.[2][3]
| Target Kinase | KU-59403 IC₅₀ | Notes |
| ATM | 3 nM | Potent and primary target.[2][3][9] |
| DNA-PK | 9.1 µM | Over 3000-fold less potent than against ATM.[2][9] |
| PI3K | 10 µM | Over 3300-fold less potent than against ATM.[2][9] |
Table 1: Kinase inhibitory profile of KU-59403.
In Vitro Chemosensitization
KU-59403 demonstrates minimal cytotoxicity when used as a monotherapy but significantly enhances the efficacy of DNA-damaging agents in various human cancer cell lines.[1][3]
| Cell Line | Cancer Type | p53 Status | Combination Agent (Concentration) | Sensitization Enhancement (Fold Increase) |
| SW620 | Colon | Mutant | Camptothecin (10 nM) | 4-fold[3] |
| SW620 | Colon | Mutant | Etoposide (B1684455) (1 µM) | 11.9 ± 4.7-fold[3] |
| LoVo | Colon | Wild-Type | Camptothecin (10 nM) | 7-fold[3] |
| HCT116 | Colon | Wild-Type | Etoposide (1 µM) | 2.3 ± 1.6-fold[3] |
| HCT116-N7 | Colon | p53 Null | Etoposide (1 µM) | 3.8 ± 2.5-fold[3] |
| MDA-MB-231 | Breast | Mutant | Etoposide (1 µM) | 3.8 ± 1.8-fold[3] |
Table 2: In vitro chemosensitization effects of 1 µM KU-59403 in combination with topoisomerase inhibitors.
In Vivo Efficacy and Dosing
In xenograft models, KU-59403 enhances the antitumor activity of topoisomerase poisons at well-tolerated doses.[1][3]
| Animal Model | Tumor Xenograft | Combination Agent | KU-59403 Dose & Schedule | Outcome |
| CD-1 Nude Mice | SW620 (Colon) | Etopophos (B1211099) (11.35 mg/kg, i.p., daily) | 12.5 mg/kg, i.p., twice daily | Extended tumor growth delay from 4 days to 8.5 days.[2][3] |
| CD-1 Nude Mice | SW620 (Colon) | Etopophos (11.35 mg/kg, i.p., daily) | 25 mg/kg, i.p., twice daily | Extended tumor growth delay from 4 days to 11.5 days (190% increase in efficacy).[2][3] |
| CD-1 Nude Mice | HCT116-N7 (Colon) | BMY-40481 | 25 mg/kg, twice daily | 3-fold increase in tumor growth delay.[2] |
Table 3: In vivo chemosensitization efficacy of KU-59403.
Experimental Protocols
In Vitro Cell Viability / Chemosensitization Assay
This protocol outlines the methodology used to determine the ability of KU-59403 to sensitize cancer cells to a cytotoxic agent.
Objective: To quantify the enhancement of cytotoxicity of a DNA-damaging agent (e.g., camptothecin, etoposide) by KU-59403.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SW620, LoVo) are cultured in appropriate media and conditions.
-
Drug Preparation: KU-59403 and the cytotoxic agent are dissolved in DMSO to create 10 mM stock solutions and stored at -20°C.[6] Final dilutions are made in culture media, ensuring the final DMSO concentration is ≤0.5%.[6]
-
Treatment: Cells are seeded in multi-well plates. After allowing cells to attach, they are exposed to:
-
Vehicle control (e.g., 0.5% DMSO).
-
KU-59403 alone (e.g., 1 µM).
-
Cytotoxic agent alone (at various concentrations).
-
KU-59403 (fixed concentration, e.g., 1 µM) plus the cytotoxic agent (at various concentrations).
-
-
Incubation: Cells are exposed to the drug combinations for a defined period (e.g., 16 hours).[2][6]
-
Assessment (Colony Formation Assay):
-
After the 16-hour drug exposure, the media is removed, and cells are washed.[6]
-
Cells are trypsinized, counted, and re-seeded at a low density in fresh media in new plates.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
-
Data Analysis: The survival fraction is calculated for each treatment condition relative to the vehicle control. Dose-response curves are generated, and the sensitization enhancement is determined by comparing the IC₅₀ values or survival at specific concentrations.[3]
Caption: Experimental workflow for an in vitro chemosensitization assay.
In Vivo Xenograft Antitumor Efficacy Study
This protocol describes how to assess the in vivo efficacy of KU-59403 in combination with chemotherapy in a mouse xenograft model.
Objective: To determine if KU-59403 can enhance the antitumor activity of a topoisomerase inhibitor in a live animal model.
Methodology:
-
Animal Model: Female athymic nude mice (e.g., CD-1 nu/nu) are used.[3] All procedures must be approved by an institutional animal welfare committee.[3]
-
Tumor Implantation: 1 x 10⁷ human cancer cells (e.g., SW620) in ~50 µL of culture medium are injected subcutaneously into the flanks of the mice.[2][3]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a specified size (e.g., ~100 mm³). Mice are then randomized into treatment groups (n=5 or more per group).[2]
-
Drug Formulation and Administration:
-
KU-59403 is formulated in equimolar phosphoric acid in physiologic saline (pH 4).[6]
-
A clinical-grade, water-soluble prodrug of the chemotherapeutic agent (e.g., etoposide phosphate, 'etopophos') is used.[3][6]
-
Drugs are administered via intraperitoneal (i.p.) injection according to the defined dose and schedule (e.g., KU-59403 at 25 mg/kg twice daily; etopophos at 11.35 mg/kg once daily).[3]
-
-
Treatment Schedule:
-
The timing of administration is critical. For maximal effect, KU-59403 should be administered immediately prior to the chemotherapeutic agent.[3][10] Delaying KU-59403 administration by even 4 hours can abolish the sensitizing effect.[3][10]
-
Treatment is typically conducted for a set number of days (e.g., 5 days).
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = length x width² / 2).
-
Animal body weight and general health are monitored for toxicity.
-
The primary endpoint is typically the time taken for tumors to reach a predetermined size (e.g., 4 times the starting volume).[3]
-
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth delay is calculated to determine the efficacy of the combination treatment compared to the individual agents and the vehicle control.[3]
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Conclusion and Future Directions
KU-59403 is a well-characterized, potent, and selective ATM inhibitor that has provided crucial preclinical proof-of-principle for targeting ATM kinase in cancer therapy.[1] Its primary application in early-stage research is as a tool to potentiate the effects of DNA double-strand break-inducing agents in a variety of cancer models, including those with dysfunctional p53. While KU-59403 itself has not advanced to clinical trials, the foundational research conducted with this compound has paved the way for the development of next-generation ATM inhibitors with improved pharmacokinetic profiles that are now under clinical investigation.[4][5] For researchers, KU-59403 remains a valuable reference compound for studying the biology of the DNA damage response and for exploring novel combination strategies in oncology.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KU-59403 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KU 59403|845932-30-1|MOLNOVA [molnova.cn]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for KU-59403 in In Vitro Chemosensitization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KU-59403, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, in in vitro assays to evaluate its chemosensitization potential. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams to facilitate experimental design and data interpretation.
Introduction
KU-59403 is a small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] By inhibiting ATM, KU-59403 prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[3] This disruption of the DDR can sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents and radiation.[4] KU-59403 has demonstrated significant chemosensitization in various cancer cell lines when used in combination with topoisomerase poisons such as camptothecin, etoposide, and doxorubicin. This document outlines the protocols to assess the chemosensitizing effects of KU-59403 in vitro.
Mechanism of Action: ATM Inhibition and Chemosensitization
Upon DNA double-strand breaks (DSBs) induced by chemotherapy or ionizing radiation, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.[3][5] Key substrates include p53, CHK2, and H2AX.[6] Inhibition of ATM by KU-59403 abrogates these signaling pathways, leading to a failure in cell cycle arrest and DNA repair, ultimately resulting in increased cell death in the presence of DNA-damaging agents. This effect has been observed to be independent of p53 status in some cancer models.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of KU-59403.
Table 1: Inhibitory Activity of KU-59403
| Target | IC50 (nM) |
| ATM | 3 |
| DNA-PK | 9100 |
| PI3K | 10000 |
Data sourced from MedChemExpress.[8]
Table 2: Chemosensitization Effect of KU-59403 in Human Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | KU-59403 Conc. (µM) | Fold Sensitization |
| SW620 | Camptothecin | 1 | 4 |
| LoVo | Camptothecin | 1 | 7 |
| SW620 | Etoposide | 1 | 3 - 12 |
| HCT116 | Etoposide | 1 | 2 - 4 |
| MDA-MB-231 | VP-16 (Etoposide) | 1 | 3.8 ± 1.8 |
| SW620 | VP-16 (Etoposide) | 1 | 11.9 ± 4.7 |
Data compiled from Batey et al., 2013 and MedChemExpress.[8]
Experimental Protocols
The following are detailed protocols for assessing the chemosensitization effects of KU-59403 in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., SW620, LoVo, HCT116, MDA-MB-231)
-
Complete growth medium
-
KU-59403
-
Chemotherapeutic agent (e.g., etoposide, camptothecin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the chemotherapeutic agent alone, KU-59403 alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, a measure of reproductive integrity.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
KU-59403
-
Chemotherapeutic agent
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Allow cells to attach for 16-24 hours.
-
Treat cells with the chemotherapeutic agent with or without KU-59403 for a defined period (e.g., 16 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[1][2][7]
-
Incubate for 15 minutes at room temperature in the dark.[2][7]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and control cells
-
TUNEL assay kit
-
Fluorescence microscope or flow cytometer
Protocol:
-
Fix and permeabilize the cells according to the kit manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C.[8]
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[9]
Western Blot Analysis of DNA Damage Response Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ATM signaling pathway.
Materials:
-
Treated and control cell lysates
-
Primary antibodies against:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-CHK2 (Thr68)
-
Total CHK2
-
γH2AX (Phospho-Histone H2A.X Ser139)
-
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.[6][10]
Conclusion
The protocols and information provided in these application notes serve as a comprehensive resource for investigating the chemosensitization effects of KU-59403 in vitro. By employing these assays, researchers can effectively characterize the potential of KU-59403 as a combination therapy in cancer treatment. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. kumc.edu [kumc.edu]
- 3. ATM Signaling | GeneTex [genetex.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. clyte.tech [clyte.tech]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
Optimal Concentration of KU-59403 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of KU-59403, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, in cell culture experiments. KU-59403 is a valuable tool for investigating the DNA damage response (DDR) and for sensitizing cancer cells to chemo- and radiotherapy.
Mechanism of Action
KU-59403 is an ATP-competitive inhibitor of ATM kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2][3] By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, thereby potentiating the effects of DNA-damaging agents.[1][4][5]
Caption: ATM signaling pathway and the inhibitory action of KU-59403.
Quantitative Data Summary
KU-59403 is a highly potent inhibitor of ATM with an IC50 value of 3 nM in cell-free assays.[6][7][8] In cellular assays, it is typically used at a concentration of 1 µM to effectively sensitize cancer cells to DNA-damaging agents.[6][7][9] It is important to note that KU-59403 alone is not significantly cytotoxic to many cancer cell lines but rather enhances the effects of other treatments.[4][7][10]
| Parameter | Value | Reference |
| IC50 (ATM, cell-free) | 3 nM | [6][7][8] |
| IC50 (DNA-PK, cell-free) | 9.1 µM | [6][8] |
| IC50 (PI3K, cell-free) | 10 µM | [6][8] |
| Effective Cellular Conc. | 1 µM | [6][7][9] |
Table 1: In Vitro Inhibitory Concentrations of KU-59403
The following table summarizes the observed effects of a 1 µM concentration of KU-59403 in combination with other cytotoxic agents in various human cancer cell lines.
| Cell Line | Cancer Type | Combination Agent | Incubation Time | Observed Effect | Reference |
| LoVo | Colon Cancer | Camptothecin | 16 hours | Enhanced cytotoxicity | [6] |
| SW620 | Colon Cancer | Camptothecin | 16 hours | Enhanced cytotoxicity | [6] |
| HCT116 | Colon Cancer | Etoposide (VP-16) | Not Specified | 11.9-fold sensitization | [6] |
| MDA-MB-231 | Breast Cancer | Etoposide (VP-16) | Not Specified | 3.8-fold sensitization | [6] |
Table 2: Efficacy of 1 µM KU-59403 in Combination Therapy
Experimental Protocols
Determining the optimal concentration of KU-59403 for a specific cell line and experimental context is crucial. The following protocols provide a general framework for this determination.
Protocol 1: Determination of Optimal Concentration using Western Blot for Target Engagement
This protocol aims to identify the minimal concentration of KU-59403 required to inhibit the phosphorylation of a key downstream target of ATM, such as p53 at Serine 15 (p-p53 Ser15), in response to DNA damage.
Materials:
-
KU-59403 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53 Ser15, anti-total p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
KU-59403 Treatment: The next day, pre-treat the cells with a range of KU-59403 concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µM) for 1-2 hours.
-
Induction of DNA Damage: Add a DNA-damaging agent at a pre-determined concentration and incubate for the desired time (e.g., 1-2 hours). Include a vehicle control (DMSO) and a positive control (DNA-damaging agent alone).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-p53 (Ser15) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total p53 and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: The optimal concentration is the lowest concentration of KU-59403 that shows significant inhibition of p53 phosphorylation at Serine 15.
References
- 1. KU-59403 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 美国GlpBio - KU 59403 | Cas# 845932-30-1 [glpbio.cn]
- 8. This compound - Immunomart [immunomart.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for in vivo Administration of KU-59403 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of KU-59403, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, in mouse models. The protocols and data presented are compiled from preclinical studies to serve as a valuable resource for designing and executing in vivo experiments involving this inhibitor.
Overview of KU-59403
KU-59403 is a small molecule inhibitor that targets ATM kinase, a critical protein in the DNA damage response (DDR) pathway.[1][2] By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream substrates, leading to a disruption of cell cycle checkpoints and DNA repair. This mechanism makes it a promising agent for cancer research, particularly in sensitizing tumor cells to DNA-damaging chemotherapies and radiation.[1][2] Preclinical in vivo studies have demonstrated its ability to enhance the antitumor activity of topoisomerase poisons in human cancer xenograft models.[3]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of KU-59403 in various mouse models.
Table 1: In Vivo Dosage and Administration of KU-59403 in Xenograft Mouse Models
| Mouse Strain | Tumor Model | Combination Agent | KU-59403 Dose | Administration Route | Dosing Schedule | Reference |
| CD-1 Nude | SW620 (human colon) | Etoposide Phosphate | 6, 12.5, 25 mg/kg | Intraperitoneal (i.p.) | Twice daily (0 and 4 hours) for 5 days | [4] |
| CD-1 Nude | SW620 (human colon) | Etoposide Phosphate | 12.5 mg/kg | Intraperitoneal (i.p.) | Once daily for 5 days | [4] |
| CD-1 Nude | HCT116-N7 (human colon) | Etoposide Phosphate | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily for 5 days | [4] |
| CD-1 Nude | SW620 (human colon) | Irinotecan | 25 mg/kg | Intraperitoneal (i.p.) | Twice daily for 5 days |
Table 2: Pharmacokinetic Parameters of KU-59403 in Mice
| Mouse Strain | Dose | Administration Route | Time Point | Plasma Concentration | Tumor Concentration | Reference |
| CD-1 Nude (SW620 tumor-bearing) | 50 mg/kg | Intraperitoneal (i.p.) | 1 hour | ~5 µM | Maintained for at least 4 hours | [3] |
| CD-1 Nude (SW620 tumor-bearing) | 50 mg/kg | Intraperitoneal (i.p.) | 4 hours | ~5 µM | Maintained for at least 4 hours | [3] |
| Balb/C | 25 mg/kg | Intravenous (i.v.) | 4 hours | < 0.1 µM | Not Applicable |
Experimental Protocols
Preparation of KU-59403 Dosing Solution
This protocol is based on the formulation used in preclinical studies for intraperitoneal administration.
Materials:
-
KU-59403 powder
-
Phosphoric acid (Analar grade)
-
Physiological saline (0.9% sodium chloride)
-
Sterile water for injection
-
pH meter
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Prepare an equimolar solution of phosphoric acid in physiological saline.
-
Weigh the required amount of KU-59403 powder for the desired final concentration.
-
Add the KU-59403 powder to the equimolar phosphoric acid solution in physiological saline.
-
Adjust the pH of the solution to 4.0 using the phosphoric acid solution or a suitable base if necessary.
-
Ensure the solution is clear and the KU-59403 is completely dissolved. Gentle warming or sonication may be applied if necessary, but stability under these conditions should be verified.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Prepare the formulation fresh on the day of the experiment.[3]
In Vivo Administration via Intraperitoneal (i.p.) Injection
This protocol provides a general guideline for i.p. injection in mice and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared KU-59403 dosing solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer based on the desired mg/kg dose. The dosing volume should not exceed 10 ml/kg.
-
Gently restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and support the lower body.
-
Tilt the mouse's head slightly downwards to help displace the abdominal organs.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid the cecum and bladder.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the KU-59403 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Human Tumor Xenograft Model (SW620)
This protocol outlines the establishment of a subcutaneous SW620 human colon cancer xenograft model in immunocompromised mice.
Materials:
-
SW620 human colorectal adenocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Female athymic nude mice (e.g., CD-1 nu/nu), 4-6 weeks old
-
Sterile syringes (1 ml) and needles (27-30 gauge)
Procedure:
-
Culture SW620 cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µl.[4]
-
Anesthetize the mouse according to your institution's approved protocol.
-
Inject 100 µl of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors will typically become palpable within 1-2 weeks.
-
Begin treatment with KU-59403 when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
Visualizations
ATM Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATM kinase in the DNA damage response, the pathway targeted by KU-59403.
Caption: ATM Signaling Pathway Inhibition by KU-59403.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for evaluating the efficacy of KU-59403 in a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KU-59403 and Irinotecan Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the combination therapy of KU-59403, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, and irinotecan (B1672180), a topoisomerase I inhibitor. The rationale for this combination lies in the synergistic effect of inhibiting DNA damage repair pathways alongside inducing DNA damage. Irinotecan causes single-strand DNA breaks by inhibiting topoisomerase I, which are then converted to double-strand breaks (DSBs) during DNA replication.[1][2][3] KU-59403 inhibits ATM, a key kinase that signals for the repair of these DSBs.[4][5] By blocking the repair mechanism, KU-59403 is expected to potentiate the cytotoxic effects of irinotecan in cancer cells. Preclinical studies have demonstrated that KU-59403 can significantly enhance the cytotoxicity of topoisomerase I poisons like camptothecin (B557342) in various cancer cell lines.[2][4]
These protocols are intended to guide researchers in the preclinical evaluation of this combination therapy, from initial in vitro screening to in vivo efficacy studies.
Signaling Pathway and Rationale for Combination
Irinotecan, a prodrug, is converted to its active metabolite SN-38, which stabilizes the topoisomerase I-DNA complex, leading to single-strand breaks.[1][6] These breaks are converted into cytotoxic double-strand breaks (DSBs) during the S-phase of the cell cycle.[1] In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest and DNA repair, promoting cell survival.[4] KU-59403 is a potent inhibitor of ATM kinase.[7] By inhibiting ATM, KU-59403 prevents the repair of irinotecan-induced DSBs, leading to an accumulation of DNA damage, cell cycle disruption, and ultimately, enhanced cancer cell death.[4]
Caption: Mechanism of action for KU-59403 and irinotecan combination therapy.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the enhancement of cytotoxicity of camptothecin (a topoisomerase I inhibitor similar to irinotecan) by KU-59403 in human colon cancer cell lines.
| Cell Line | Drug | Concentration | % Survival (Drug Alone) | % Survival (Drug + 1µM KU-59403) | Fold Enhancement |
| LoVo | Camptothecin | 10 nM | 63% | 9% | 7.0 |
| SW620 | Camptothecin | 10 nM | 52% | 13% | 4.0 |
Data adapted from Batey et al., Mol Cancer Ther, 2013.[2]
In Vivo Antitumor Efficacy
Preclinical studies in xenograft models have demonstrated the ability of KU-59403 to significantly enhance the antitumor activity of topoisomerase poisons.
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| SW620 | Topoisomerase Poison | Moderate |
| KU-59403 | Minimal | |
| Combination | Significantly Enhanced | |
| HCT116 | Topoisomerase Poison | Moderate |
| KU-59403 | Minimal | |
| Combination | Significantly Enhanced |
Qualitative summary based on findings from Batey et al., Mol Cancer Ther, 2013.[2]
Experimental Protocols
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating combination therapies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of KU-59403 and irinotecan, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LoVo, SW620, HCT116)
-
Complete culture medium
-
96-well plates
-
KU-59403
-
Irinotecan (or its active metabolite SN-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of KU-59403, irinotecan, or the combination of both for 72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by KU-59403 and irinotecan combination therapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
KU-59403 and Irinotecan
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with KU-59403, irinotecan, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of the combination therapy on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
KU-59403 and Irinotecan
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with KU-59403, irinotecan, or the combination for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To investigate the molecular mechanism of action by analyzing the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cell lines
-
KU-59403 and Irinotecan
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-γH2AX (Ser139), anti-p-Chk2 (Thr68), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with KU-59403, irinotecan, or the combination for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of KU-59403 and irinotecan combination therapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell lines (e.g., HCT116, SW620)
-
Matrigel (optional)
-
KU-59403 (formulated for in vivo use)
-
Irinotecan (formulated for in vivo use)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, KU-59403 alone, irinotecan alone, combination).
-
Administer the drugs according to a predetermined schedule and dosage. A potential schedule could be:
-
Irinotecan: Administered intraperitoneally (i.p.) or intravenously (i.v.) on a schedule such as once a week.
-
KU-59403: Administered orally (p.o.) daily or on the same day as irinotecan, potentially 1-4 hours prior to irinotecan to ensure target engagement.
-
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on ethical endpoints), euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be collected for pharmacodynamic biomarker analysis (e.g., western blotting for p-ATM, γH2AX).
Conclusion
The combination of the ATM inhibitor KU-59403 and the topoisomerase I inhibitor irinotecan represents a promising therapeutic strategy for a range of cancers. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. By systematically assessing the effects on cell viability, apoptosis, cell cycle, and in vivo tumor growth, researchers can generate the robust data necessary to support further development and potential clinical translation of this targeted cancer therapy. Careful optimization of dosing and scheduling will be critical to maximizing the therapeutic window of this combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ATM Inhibition by KU-59403
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibitory effects of KU-59403 on the Ataxia-Telangiectasia Mutated (ATM) kinase. The protocols outlined below cover in vitro enzyme assays, cellular assays to measure the impact on downstream signaling, and methods to evaluate the compound's effect on cell viability and sensitization to DNA-damaging agents.
Introduction
ATM is a primary sensor and signal transducer of DNA double-strand breaks (DSBs), initiating a complex signaling cascade to activate cell cycle checkpoints and DNA repair machinery.[1][2] Inhibition of ATM is a promising therapeutic strategy to sensitize cancer cells to chemo- and radiotherapy.[1][2] KU-59403 is a potent and selective ATM inhibitor that has been shown to enhance the efficacy of topoisomerase poisons and radiation.[1][3] These protocols are designed to enable researchers to effectively evaluate the activity of KU-59403 and similar compounds.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of KU-59403
| Kinase | IC50 | Reference |
| ATM | 3 nM | [4][5] |
| DNA-PK | 9.1 µM | [4][5] |
| PI3K | 10 µM | [4][5] |
| ATR | >1000-fold selectivity vs. ATM | [1] |
Table 2: Cellular Activity of KU-59403 in Human Cancer Cell Lines
| Cell Line | Treatment | Effect | Fold Enhancement | Reference |
| LoVo (colon) | 10 nM Camptothecin + 1 µM KU-59403 | Enhanced Cytotoxicity | 7-fold | [1] |
| SW620 (colon) | 10 nM Camptothecin + 1 µM KU-59403 | Enhanced Cytotoxicity | 4-fold | [1] |
| SW620 (colon) | 1 µM Etoposide (B1684455) + 1 µM KU-59403 | Enhanced Cytotoxicity | 11.9 ± 4.7 | [1] |
| MDA-MB-231 (breast) | 1 µM Etoposide + 1 µM KU-59403 | Enhanced Cytotoxicity | 3.8 ± 1.8 | [1] |
| HCT116 (colon) | 1 µM Etoposide + 1 µM KU-59403 | Enhanced Cytotoxicity | 2.3 ± 1.6 | [1] |
| HCT116-N7 (colon, p53-null) | 1 µM Etoposide + 1 µM KU-59403 | Enhanced Cytotoxicity | 3.8 ± 2.5 | [1] |
Signaling Pathways and Experimental Workflows
Caption: ATM Signaling Pathway and Inhibition by KU-59403.
Caption: General Experimental Workflow for Assessing KU-59403.
Experimental Protocols
Protocol 1: Western Blot Analysis of ATM Signaling
This protocol is used to assess the phosphorylation status of ATM and its downstream targets, such as CHK2 and p53, following treatment with KU-59403 and a DNA-damaging agent.
Materials:
-
Human cancer cell lines (e.g., LoVo, SW620, U2OS).[4]
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).[1]
-
KU-59403 (stock solution in DMSO).
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source).[1][6]
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[7]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).[7]
-
Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-γH2AX, and a loading control (e.g., β-actin or GAPDH).[8][9]
-
HRP-conjugated secondary antibodies.[7]
-
Enhanced Chemiluminescence (ECL) substrate.[6]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to reach 70-80% confluency.[8]
-
Pre-treat cells with KU-59403 (e.g., 1 µM) for 1-2 hours.[1][8]
-
Induce DNA damage. For example, treat with etoposide (e.g., 1 µM) or expose to ionizing radiation (e.g., 5-10 Gy).[1][10] Include vehicle (DMSO) and DNA damage-only controls.
-
Harvest cells at desired time points (e.g., 30 minutes to 2 hours post-damage).[10][11]
-
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[6][8]
-
Separate proteins on an SDS-PAGE gel and transfer to a membrane.[7]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C, according to manufacturer's recommendations.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash again and apply ECL substrate to visualize bands using a digital imaging system.[6]
-
-
Analysis:
-
Perform densitometric analysis of the bands.
-
Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.[6]
-
Protocol 2: Immunofluorescence for γH2AX Foci
This assay quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks, and assesses the effect of KU-59403 on their resolution.[12][13]
Materials:
-
Cells grown on coverslips in multi-well plates.
-
KU-59403 and DNA-damaging agent.
-
4% Paraformaldehyde (PFA) in PBS.[13]
-
Permeabilization buffer (0.3% Triton X-100 in PBS).[13]
-
Blocking buffer (5% BSA in PBS).[13]
-
Primary antibody: anti-γH2AX (Ser139).[13]
-
Alexa Fluor-conjugated secondary antibody.
-
DAPI nuclear stain.
-
Fluorescence microscope.[14]
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and treat with KU-59403 and/or a DNA-damaging agent as described in Protocol 1.
-
-
Immunostaining:
-
Fix cells with 4% PFA for 30 minutes at room temperature.[13]
-
Wash three times with PBS.[13]
-
Permeabilize with 0.3% Triton X-100 for 30 minutes.[13]
-
Wash three times with PBS.
-
Block with 5% BSA for 30 minutes.[13]
-
Incubate with anti-γH2AX primary antibody (e.g., 1:200 dilution) overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with a fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount coverslips on slides with mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.[14]
-
Quantify the number of γH2AX foci per nucleus using imaging software (e.g., Fiji/ImageJ).[13] A focus is typically defined as a discrete region of high-intensity signal within the nucleus.[15]
-
Compare the number of foci across different treatment conditions.
-
Protocol 3: Clonogenic Survival Assay
This assay measures the long-term reproductive viability of cells after treatment and is a gold-standard for assessing radiosensitization and chemosensitization.[1][16]
Materials:
-
Single-cell suspension of the desired cell line.
-
Complete culture medium.
-
KU-59403 and DNA-damaging agent.
-
6-well or 10 cm culture dishes.
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Cell Plating and Treatment:
-
Prepare a single-cell suspension and count the cells.
-
Plate a known number of cells (e.g., 200-1000, depending on expected toxicity) into culture dishes.
-
Allow cells to attach for several hours.
-
Treat the cells with the cytotoxic agent (e.g., etoposide or radiation) with or without KU-59403 for a defined period (e.g., 16 hours).[1]
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, until visible colonies (typically >50 cells) have formed.
-
-
Staining and Counting:
-
Wash plates with PBS.
-
Fix colonies with methanol (B129727) for 10-15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Wash plates with water and allow them to air dry.
-
Count the number of colonies in each dish.
-
-
Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot survival curves and calculate the Dose Modification Ratio (DMR) to quantify sensitization. The DMR is the ratio of the dose of the cytotoxic agent alone to the dose of the cytotoxic agent with KU-59403 that produces the same level of cell killing.[1]
-
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KU 59403 - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ATM Substrates Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for KU-59403 with Topoisomerase I/II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the synergistic effects of the ATM inhibitor KU-59403 with topoisomerase I and II inhibitors. The protocols outlined below are intended to serve as a foundation for investigating the mechanistic basis of this drug combination and its potential therapeutic efficacy.
Introduction
Ataxia telangiectasia mutated (ATM) is a critical kinase that signals DNA double-strand breaks (DSBs) to initiate cell cycle arrest and DNA repair.[1][2] Cells deficient in ATM are hypersensitive to agents that induce DSBs.[1][2] KU-59403 is a potent and selective inhibitor of ATM with an IC50 of 3 nM.[3][4] While not cytotoxic on its own, KU-59403 significantly enhances the cell-killing effects of topoisomerase I and II poisons, such as camptothecin, etoposide, and doxorubicin.[1][2] This chemosensitization is observed irrespective of p53 tumor suppressor protein status.[1][2]
Topoisomerase inhibitors function by stabilizing the covalent complex between topoisomerases and DNA, which leads to the formation of DNA strand breaks.[5][6] The combination of a topoisomerase inhibitor with an ATM inhibitor like KU-59403 is a promising anti-cancer strategy. By blocking the ATM-mediated DNA damage response, KU-59403 prevents the repair of topoisomerase inhibitor-induced DNA lesions, leading to an accumulation of catastrophic DNA damage and subsequent cell death.
Data Presentation
The following tables summarize quantitative data on the cytotoxic enhancement of topoisomerase inhibitors by KU-59403 in human colon cancer cell lines.
Table 1: Cytotoxicity of Topoisomerase Inhibitors in Combination with 1 µM KU-59403 in LoVo (p53 wild-type) and SW620 (p53 mutant) cells. [7][8]
| Cell Line | Topoisomerase Inhibitor | Concentration | % Survival (Inhibitor Alone) | % Survival (Inhibitor + KU-59403) | Enhancement Factor* |
| LoVo | Etoposide | 0.1 µM | 85 ± 5 | 50 ± 9 | 1.7 |
| LoVo | Etoposide | 1 µM | 55 ± 8 | 15 ± 4 | 3.7 |
| SW620 | Etoposide | 0.1 µM | 78 ± 6 | 25 ± 7 | 3.1 |
| SW620 | Etoposide | 1 µM | 42 ± 7 | 3.5 ± 1.5 | 12.0 |
| LoVo | Doxorubicin | 10 nM | 70 ± 6 | 20 ± 5 | 3.5 |
| LoVo | Doxorubicin | 100 nM | 35 ± 7 | 5 ± 2 | 7.0 |
| SW620 | Doxorubicin | 10 nM | 80 ± 8 | 45 ± 9 | 1.8 |
| SW620 | Doxorubicin | 100 nM | 50 ± 9 | 20 ± 6 | 2.5 |
| LoVo | Camptothecin | 10 nM | 65 ± 9 | 9 ± 3 | 7.0 |
| SW620 | Camptothecin | 10 nM | 75 ± 8 | 18 ± 5 | 4.0 |
*Enhancement factor is calculated as the % survival with the topoisomerase inhibitor alone divided by the % survival with the combination treatment.[7]
Mandatory Visualizations
Caption: Signaling pathway of KU-59403 and topoisomerase inhibitors.
Caption: General experimental workflow for evaluating KU-59403 and topoisomerase inhibitors.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines (e.g., LoVo, SW620)
-
Complete cell culture medium
-
KU-59403
-
Topoisomerase I/II inhibitor (e.g., camptothecin, etoposide)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on cell line and treatment toxicity) into 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with KU-59403 alone, the topoisomerase inhibitor alone, or the combination of both at various concentrations. Include a vehicle-treated control group. A typical treatment duration is 16-24 hours.[7]
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Protocol 2: γH2AX Foci Formation Assay (Immunofluorescence)
This assay quantifies the formation of DNA double-strand breaks by visualizing the phosphorylation of histone H2AX.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
KU-59403 and topoisomerase inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with KU-59403 and/or a topoisomerase inhibitor for the desired time (e.g., 1-4 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
Protocol 3: Western Blot Analysis of ATM Signaling
This protocol is for assessing the activation state of key proteins in the ATM-mediated DNA damage response pathway.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-Chk2 (Thr68), anti-Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
References
- 1. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 美国GlpBio - KU 59403 | Cas# 845932-30-1 [glpbio.cn]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for KU-59403 Treatment in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of KU-59403, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. KU-59403 has been shown to enhance the efficacy of DNA double-strand break (DSB)-inducing chemotherapeutic agents in preclinical cancer models.
Mechanism of Action
KU-59403 functions as a sensitizer (B1316253) to chemotherapy and radiation by inhibiting ATM, a crucial protein kinase that signals DNA double-strand breaks.[1][2] In response to DNA damage, ATM is activated and phosphorylates downstream targets to initiate cell cycle arrest and DNA repair.[1][3][4] By inhibiting ATM, KU-59403 prevents cancer cells from repairing the DNA damage induced by cytotoxic therapies, ultimately leading to increased cell death.[2] Preclinical studies have demonstrated that KU-59403 is not cytotoxic on its own but significantly potentiates the anti-tumor effects of topoisomerase poisons like etoposide (B1684455) and irinotecan (B1672180).[2][5][6] This chemosensitization has been observed to be dependent on both the dose and schedule of KU-59403 administration and is effective irrespective of the p53 status of the tumor cells.[2][5][6]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of KU-59403 in combination with the topoisomerase II poison, etoposide phosphate (B84403) (referred to as Etopophos in the studies), in human colon cancer xenograft models.
Table 1: Efficacy of KU-59403 in Combination with Etoposide Phosphate in SW620 Xenograft Model
| Treatment Group | Dose and Schedule | Median Time to RTV4* (days) | Tumor Growth Delay (days) |
| Vehicle Control | - | 6.5 | - |
| Etoposide Phosphate | 11.35 mg/kg, i.p., daily for 5 days | 10.5 | 4 |
| Etoposide Phosphate + KU-59403 | 11.35 mg/kg Etopophos + 12.5 mg/kg KU-59403, i.p., twice daily for 5 days | 15 | 8.5 |
| Etoposide Phosphate + KU-59403 | 11.35 mg/kg Etopophos + 25 mg/kg KU-59403, i.p., twice daily for 5 days | 18 | 11.5 |
*RTV4: Relative Tumor Volume of 4 (time for tumor to reach four times its initial volume). Data sourced from Batey et al., 2013.[5]
Table 2: Efficacy of KU-59403 in Combination with Etoposide Phosphate in HCT116-N7 Xenograft Model
| Treatment Group | Dose and Schedule | Median Time to RTV4* (days) |
| Vehicle Control | - | 4.5 |
| Etoposide Phosphate | 11.35 mg/kg, i.p., daily for 5 days | 5.5 |
| Etoposide Phosphate + KU-59403 | 11.35 mg/kg Etopophos + 25 mg/kg KU-59403, i.p., twice daily for 5 days | 11.5 |
*RTV4: Relative Tumor Volume of 4. Data sourced from Batey et al., 2013.[5]
Experimental Protocols
Protocol 1: General In Vivo Chemosensitization Study
This protocol outlines a general workflow for evaluating the chemosensitization effect of KU-59403 in a subcutaneous xenograft mouse model.
Materials:
-
KU-59403
-
Chemotherapeutic agent (e.g., Etoposide Phosphate, Irinotecan)
-
Female athymic nude mice (e.g., CD1 nu/nu)
-
Human cancer cell line (e.g., SW620, HCT116)
-
Cell culture medium and supplements
-
Phosphoric acid
-
Physiological saline
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Animal Model and Tumor Implantation:
-
Culture human cancer cells (e.g., SW620) under standard conditions.
-
Harvest cells and resuspend in culture medium at a concentration of 1 x 10⁷ cells per 50 µL.[5]
-
Subcutaneously inject the cell suspension into the flanks of female athymic nude mice.[5]
-
Allow tumors to grow to a palpable size before starting treatment.
-
-
Drug Formulation:
-
Prepare KU-59403 by dissolving it in equimolar phosphoric acid in physiological saline, adjusting the pH to 4.[5]
-
Formulate the chemotherapeutic agent as per the manufacturer's instructions or established protocols. For in vivo studies, clinical-grade formulations like etoposide phosphate (Etopophos) and irinotecan (CPT-11) are recommended.[5]
-
All drug formulations should be prepared fresh on the day of the experiment.[5]
-
-
Treatment Schedule:
-
Randomize mice into treatment groups (e.g., vehicle control, chemotherapy alone, KU-59403 alone, combination therapy).
-
Administer KU-59403 via intraperitoneal (i.p.) injection. A common dosing schedule is twice daily, with injections spaced several hours apart (e.g., 0 and 4 hours).[5][7]
-
Administer the chemotherapeutic agent (e.g., etoposide phosphate) via i.p. injection.
-
When given in combination, KU-59403 is typically administered immediately prior to the chemotherapeutic agent.[5]
-
A typical treatment cycle is daily for 5 consecutive days.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the experiment until tumors in the control group reach a predetermined endpoint, such as four times their starting volume (RTV4).
-
Calculate the tumor growth delay for each treatment group relative to the control group.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, schedules, and specific procedures based on the cancer model and chemotherapeutic agent being used. All animal experiments must be conducted in accordance with institutional animal welfare guidelines and national regulations.[5]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA損傷応答(DDR)経路 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
preparing KU 59403 stock solutions for laboratory use
Application Notes and Protocols for KU-59403
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM is a critical signaling protein in the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[2][5][6][7] By inhibiting ATM, KU-59403 can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation, making it a valuable tool in cancer research and drug development.[2][5][7] These application notes provide detailed protocols for the preparation of KU-59403 stock solutions for laboratory use, along with relevant technical data and experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of KU-59403 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H32N4O4S2 | [4] |
| Molecular Weight | 564.72 g/mol | [4][8] |
| Appearance | Off-white to grey solid powder | [4] |
| Purity | >98% | [4] |
In Vitro Kinase Inhibitory Activity
KU-59403 exhibits high potency and selectivity for ATM kinase.
| Target Kinase | IC50 | Reference |
| ATM | 3 nM | [1][8][9] |
| DNA-PK | 9.1 µM | [1][8] |
| PI3K | 10 µM | [1][8] |
Protocol for Preparation of KU-59403 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of KU-59403 in Dimethyl Sulfoxide (DMSO).
Materials:
-
KU-59403 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of KU-59403 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.65 mg of KU-59403.
-
Calculation: Molecular Weight (564.72 g/mol ) x Molar Concentration (0.010 mol/L) x Volume (0.001 L) = 0.005647 g = 5.65 mg
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the KU-59403 powder. For a 10 mM stock, if you weighed 5.65 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If necessary, gentle warming to 60°C in a water bath or with ultrasonic treatment can be used to ensure complete dissolution.[8]
-
-
Aliquoting and Storage:
-
Once the KU-59403 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots under the following conditions:
-
Ensure the storage containers are sealed tightly to prevent moisture absorption.
-
Working Solution Preparation:
-
To prepare a working solution, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer immediately before use. For example, to prepare a 1 µM working solution in 10 mL of media from a 10 mM stock, add 1 µL of the stock solution to the media.
Experimental Workflow: In Vitro Chemosensitization Study
This workflow outlines a typical experiment to assess the ability of KU-59403 to sensitize cancer cells to a DNA-damaging agent (e.g., a topoisomerase inhibitor like Etoposide).
Caption: Workflow for an in vitro chemosensitization experiment using KU-59403.
Signaling Pathway of KU-59403 Action
KU-59403 inhibits the ATM kinase, a key regulator of the DNA damage response pathway initiated by DNA double-strand breaks (DSBs). This inhibition prevents the phosphorylation of downstream targets, thereby abrogating cell cycle arrest and DNA repair, leading to increased cell death in the presence of DNA damaging agents.
Caption: Simplified signaling pathway showing the inhibitory action of KU-59403 on ATM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KU 59403 - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of KU-59403 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[1] Its ability to sensitize cancer cells to DNA-damaging agents makes it a promising candidate for cancer therapy.[2] The development of robust and reliable analytical methods for the quantification of KU-59403 in biological matrices is essential for preclinical and clinical studies, enabling the assessment of its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of KU-59403 in biological samples such as plasma and tissue. The protocols described herein are based on established principles of bioanalysis and available data on KU-59403.
Signaling Pathway of ATM Inhibition
The ATM kinase plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. KU-59403, as a selective ATM inhibitor, blocks this signaling cascade, thereby preventing the repair of DNA damage induced by chemo- or radiotherapy and enhancing tumor cell death.
Caption: Simplified signaling pathway of ATM kinase inhibition by KU-59403.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a primary technique for the quantification of KU-59403 in biological matrices.[2] For enhanced sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the recommended platform.
Quantitative Data Summary
The following table summarizes the available quantitative data for the HPLC-based analysis of KU-59403 in plasma.[2] It is important to note that a full validation report with parameters such as LOD, LOQ, accuracy, precision, and recovery for a KU-59403 specific assay is not publicly available. The data presented here is based on a preclinical study.[2]
| Parameter | Matrix | Value | Reference |
| Linearity Range | Plasma | 0.05 - 10 µg/mL | [2] |
| Correlation Coefficient (r²) | Plasma | > 0.9 | [2] |
| Limit of Detection (LOD) | Tumor Tissue | < 0.5 µM | [2] |
| Sample Volume | Plasma/Tissue Homogenate | 50 µL | [2] |
| Quantification in Tissue | - | Method of Addition | [2] |
Experimental Protocols
The following are detailed, representative protocols for the analysis of KU-59403 in plasma and tissue samples. These protocols are based on common practices for small molecule kinase inhibitors and should be optimized and validated for specific laboratory conditions.
Protocol 1: Quantification of KU-59403 in Plasma by HPLC
1. Objective: To quantify the concentration of KU-59403 in plasma samples.
2. Materials and Reagents:
-
KU-59403 reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the matrix (e.g., a stable isotope-labeled KU-59403 or another kinase inhibitor)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Blank plasma (from the same species as the study samples)
-
Microcentrifuge tubes
-
HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector. An LC-MS/MS system is highly recommended for higher sensitivity and selectivity.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.[2]
-
Add 150 µL of cold acetonitrile containing the internal standard. (The concentration of the IS should be optimized).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
5. HPLC Conditions (Representative):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.5 min: 90-10% B
-
6.5-8 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector Wavelength: To be determined based on the UV spectrum of KU-59403.
6. Calibration Curve and Quality Control Samples:
-
Prepare a stock solution of KU-59403 in a suitable solvent (e.g., DMSO).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards covering the expected concentration range (e.g., 0.05 to 10 µg/mL).[2]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Protocol 2: Quantification of KU-59403 in Tissue Samples by HPLC
1. Objective: To quantify the concentration of KU-59403 in tissue samples.
2. Materials and Reagents: (in addition to those in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
3. Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold PBS at a 1:3 (w/v) ratio (e.g., 100 mg of tissue in 300 µL of PBS).[2]
-
Homogenize the tissue on ice until a uniform suspension is obtained. A stirrer macerator homogenizer can be used.[2]
4. Sample Preparation (Method of Addition): The "method of addition" is used to compensate for matrix effects and recovery losses in complex matrices like tissue homogenates.[2]
-
Divide the tissue homogenate into at least four aliquots (e.g., 50 µL each).
-
Leave one aliquot unspiked (this will be the sample).
-
Spike the other three aliquots with known, increasing amounts of KU-59403 standard solution.
-
Add an equal amount of internal standard to all aliquots.
-
Perform the protein precipitation procedure as described in Protocol 1 (steps 3-6) for all aliquots.
-
Analyze all samples by HPLC.
5. Data Analysis (Method of Addition):
-
Plot the peak area ratio (KU-59403/IS) against the concentration of the added KU-59403 standard.
-
Perform a linear regression on the data points from the spiked samples.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of KU-59403 in the original, unspiked tissue homogenate.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of KU-59403 in biological samples.
Caption: General workflow for KU-59403 analysis in plasma and tissue.
Bioanalytical Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the biological matrix on the ionization and measurement of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The following diagram outlines the logical relationship between the core components of bioanalytical method validation.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of KU-59403 in Colorectal Cancer Cell Lines: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of KU-59403, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in colorectal cancer (CRC) cell lines. KU-59403 has been shown to act as a chemosensitizing agent, enhancing the efficacy of DNA-damaging chemotherapies in CRC models. This guide covers the mechanism of action, provides quantitative data on its effects, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction
Colorectal cancer remains a significant cause of cancer-related mortality worldwide. While chemotherapy is a cornerstone of treatment, intrinsic and acquired resistance limits its efficacy. A promising strategy to overcome this is to target the DNA damage response (DDR) pathways that cancer cells rely on to survive chemotherapy-induced DNA lesions. One of the key regulators of the DDR is the ATM kinase, which is activated by DNA double-strand breaks (DSBs).
KU-59403 is a small molecule inhibitor of ATM with high potency and selectivity.[1] In colorectal cancer cell lines such as SW620, LoVo, and HCT116, KU-59403 is not cytotoxic on its own.[2][3] However, it significantly enhances the cytotoxic effects of topoisomerase I and II poisons like camptothecin, etoposide, and doxorubicin.[2][3] This chemosensitization is observed in both p53 functional and dysfunctional cancer cells, indicating a broad potential for clinical application.[2][3]
Mechanism of Action
KU-59403 exerts its chemosensitizing effect by inhibiting the catalytic activity of ATM kinase.[1] In response to DNA double-strand breaks induced by chemotherapeutic agents, ATM is activated and phosphorylates a multitude of downstream substrates. This initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis. By inhibiting ATM, KU-59403 prevents these crucial cellular repair processes, leading to an accumulation of lethal DNA damage and ultimately enhancing cancer cell death.
References
Troubleshooting & Optimization
troubleshooting KU 59403 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the ATM inhibitor, KU-59403. The focus is on addressing the common challenge of its insolubility in aqueous solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is KU-59403 and what is its primary mechanism of action?
A1: KU-59403 is a potent and highly selective inhibitor of the Ataxia telangiectasia mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA double-strand break (DSB) repair pathway.[4][5] By inhibiting ATM, KU-59403 prevents the signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents like topoisomerase inhibitors.[5][6] It is a second-generation inhibitor developed to improve upon the solubility and pharmacokinetic properties of its predecessor, KU-55933.[1]
Q2: I'm observing precipitation when I add KU-59403 to my aqueous buffer or cell culture medium. Why is this happening?
A2: KU-59403 is poorly soluble in water and aqueous solutions at neutral pH.[2] Direct addition of the compound as a dry powder or from a highly concentrated stock into an aqueous environment will likely cause it to precipitate out of solution. Proper preparation of a stock solution in an appropriate organic solvent is a critical first step.
Q3: What is the recommended solvent for making a stock solution of KU-59403?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of KU-59403 for in vitro use.[2][6][7] It is soluble in DMSO, with reports of achieving concentrations up to 10 mg/mL.[3][8] For complete dissolution at higher concentrations, gentle warming (up to 60°C) and ultrasonication may be necessary.[3][8]
Q4: How should I store the KU-59403 powder and its stock solution?
A4: The solid powder should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2][7] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] A stock solution at -20°C should be used within a month, while at -80°C it can be stable for up to six months.[3]
Q5: What is the maximum final concentration of DMSO I can use in my cell-based assays?
A5: For most cell lines, the final concentration of DMSO in the culture medium should be kept low, typically at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.[6][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Precipitate forms in cell culture medium after adding KU-59403 stock.
-
Root Cause: The aqueous solubility limit of KU-59403 has been exceeded during the dilution of the DMSO stock into the medium.
-
Solution Workflow:
Issue 2: Inconsistent results or lower-than-expected potency in in vitro assays.
-
Root Cause: This could be due to incomplete dissolution of the stock solution, degradation of the compound, or inaccurate final concentration.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing the DMSO stock, visually confirm that no solid particles remain. If necessary, use gentle warming (up to 60°C) and sonication. [3][8] 2. Use Fresh Aliquots: Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Verify Pipetting Accuracy: When making serial dilutions from a high-concentration stock (e.g., 10 mM), small pipetting errors can lead to large variations in the final concentration. Calibrate your pipettes regularly.
-
Prepare Freshly: Prepare the final dilutions in your aqueous medium immediately before adding them to the cells. Do not store the compound in aqueous solutions for extended periods.
-
Data and Protocols
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂N₄O₄S₂ | [4][10] |
| Molecular Weight | 564.72 g/mol | [3][8] |
| CAS Number | 845932-30-1 | [4][10] |
| Appearance | Off-white to grey solid powder | [2] |
| Solubility (Water) | Insoluble | [2] |
| Solubility (DMSO) | ≥ 10 mg/mL (17.71 mM) | [3][8] |
Experimental Protocols
Protocol 1: Preparation of KU-59403 for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of KU-59403 powder (Molecular Weight: 564.72). For 1 mg, you will need 177.1 µL of DMSO to make a 10 mM stock.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the KU-59403 powder.
-
Vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath and/or warm it briefly to 60°C until the solution is clear. [3][8]2. Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months). [3]3. Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium that will be added to the cells does not exceed 0.5%. [6][9]For example, to achieve a 1 µM final concentration, you can add 1 µL of a 1 mM intermediate dilution to 1 mL of medium.
-
Always include a vehicle control (e.g., medium with 0.5% DMSO) in your experimental setup.
-
Protocol 2: Formulation of KU-59403 for In Vivo Animal Studies
-
Vehicle: Equimolar phosphoric acid in physiological saline, adjusted to pH 4. [6][9][11]* Methodology:
-
Calculate the molar amount of KU-59403 required for your desired dosing concentration (e.g., 25 mg/kg).
-
Prepare a solution of phosphoric acid in physiological saline (0.9% NaCl). The molarity of the phosphoric acid should be equivalent to the molarity of the KU-59403 to be dissolved.
-
Slowly add the KU-59403 powder to the acidic saline solution while stirring.
-
Gently warm and sonicate if necessary to aid dissolution.
-
Adjust the final pH of the solution to 4.0.
-
The formulation should be prepared fresh on the day of the experiment. [6][9]This formulation has been successfully used for intraperitoneal (i.p.) administration in mice. [6]
-
Signaling Pathway Visualization
KU-59403 acts by inhibiting ATM kinase, a central player in the cellular response to DNA double-strand breaks (DSBs). The diagram below illustrates this mechanism.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KU-59403 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KU59403|CAS 845932-30-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. KU 59403 - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Immunomart [immunomart.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Off-Target Effects of KU-59403 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the ATM kinase inhibitor, KU-59403. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects, particularly at high concentrations, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KU-59403?
A1: KU-59403 is a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a master regulator of the DNA damage response (DDR), particularly in signaling DNA double-strand breaks (DSBs).[1] By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream substrates, thereby disrupting cell cycle checkpoints and DNA repair, which can sensitize cancer cells to chemo- and radiotherapy.[2]
Q2: What are the known primary off-targets of KU-59403 at high concentrations?
A2: While highly selective for ATM, at higher micromolar concentrations, KU-59403 can inhibit other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The most well-characterized off-targets are DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).[3]
Q3: At what concentrations are off-target effects of KU-59403 likely to be observed?
A3: Off-target effects on kinases like DNA-PK and PI3K are more likely to occur at concentrations significantly higher than the IC50 for ATM. The IC50 of KU-59403 for ATM is approximately 3 nM, whereas for DNA-PK and PI3K, it is 9.1 µM and 10 µM, respectively.[3] Therefore, using KU-59403 at concentrations approaching or exceeding 1 µM may lead to the inhibition of these off-target kinases.[1]
Q4: How can I be sure that the observed effects in my experiment are due to ATM inhibition and not off-target effects?
A4: To confirm the specificity of KU-59403 in your experiments, it is crucial to perform rigorous control experiments. These include:
-
Dose-response studies: Use the lowest effective concentration of KU-59403 that elicits the desired on-target effect.
-
Use of a structurally unrelated ATM inhibitor: Comparing the phenotype with another ATM inhibitor that has a different chemical scaffold can help differentiate on-target from off-target effects.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of ATM should reverse the on-target effects.
-
Western blot analysis of downstream targets: Assess the phosphorylation status of direct downstream targets of ATM (e.g., p-Chk2, p-p53) and compare this with the phosphorylation of downstream targets of potential off-target kinases (e.g., p-Akt for PI3K, p-DNA-PKcs for DNA-PK).
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with KU-59403, with a focus on identifying and mitigating off-target effects.
| Problem | Possible Cause | Recommended Solutions & Troubleshooting Steps |
| Higher than expected cytotoxicity in cell-based assays. | 1. Off-target inhibition of essential kinases: At high concentrations, KU-59403 may inhibit kinases crucial for cell survival, such as PI3K. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for ATM inhibition. A significant discrepancy may indicate off-target toxicity. 2. Assess off-target pathway inhibition: Use Western blotting to check for inhibition of survival pathways like PI3K/Akt (see Protocol 1). 3. Control for solvent effects: Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. |
| Phenotype observed does not match genetic knockdown of ATM. | 1. Off-target effects: The observed phenotype may be a result of inhibiting DNA-PK, PI3K, or other unknown kinases. 2. Incomplete knockdown: The genetic method (e.g., siRNA, shRNA) may not have completely abolished ATM function. | 1. Validate on-target engagement: Confirm inhibition of ATM activity by assessing phosphorylation of its downstream targets (see Protocol 1). 2. Investigate off-target pathways: Analyze the activity of DNA-PK and PI3K signaling pathways. 3. Use a rescue experiment: Transfect cells with a KU-59403-resistant ATM mutant to see if the phenotype is reversed. |
| Inconsistent results between experimental repeats. | 1. Compound degradation: Improper storage can lead to loss of activity. 2. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can alter cellular responses. 3. Use of excessively high concentrations: This can lead to unpredictable off-target effects that may vary between experiments. | 1. Proper compound handling: Aliquot and store KU-59403 at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. 2. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions. 3. Optimize inhibitor concentration: Use the lowest concentration of KU-59403 that effectively inhibits ATM in your system. |
Quantitative Data
The following table summarizes the inhibitory potency of KU-59403 against its primary target (ATM) and known off-targets.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. ATM) | Reference |
| ATM | 3 | 1 | [3] |
| DNA-PK | 9,100 | 3,033 | [3] |
| PI3K | 10,000 | 3,333 | [3] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways
Objective: To assess the specificity of KU-59403 by examining the phosphorylation status of downstream targets of ATM, DNA-PK, and PI3K.
Materials:
-
Cell culture reagents
-
KU-59403
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
p-ATM (Ser1981)
-
Total ATM
-
p-Chk2 (Thr68)
-
Total Chk2
-
p-DNA-PKcs (Ser2056)
-
Total DNA-PKcs
-
p-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of KU-59403 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of high concentrations of KU-59403.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
KU-59403
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of KU-59403 (e.g., 0.1 µM to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of KU-59403 against ATM and potential off-target kinases.
Materials:
-
Recombinant active kinases (ATM, DNA-PK, PI3K)
-
Kinase-specific substrates
-
KU-59403
-
Kinase reaction buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of KU-59403.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add the diluted KU-59403 or vehicle control to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate at the optimal temperature and time for the specific kinase.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity according to the chosen method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of KU-59403 and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: On-Target ATM Signaling Pathway and Inhibition by KU-59403.
Caption: Potential Off-Target Signaling Pathways of KU-59403 at High Concentrations.
Caption: Logical Workflow for Investigating Potential Off-Target Effects of KU-59403.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing KU-59403 Dosage for Minimal In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of KU-59403 to minimize in vivo toxicity while maximizing its efficacy as a chemosensitizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KU-59403?
A1: KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM kinase plays a crucial role in the DNA damage response (DDR) pathway, specifically in signaling DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, KU-59403 prevents the repair of DSBs induced by DNA-damaging agents, thereby sensitizing cancer cells to treatments like topoisomerase inhibitors and radiation.[1][2]
Q2: What is the general in vivo toxicity profile of KU-59403 when used as a single agent?
A2: Preclinical studies have consistently demonstrated that KU-59403 is well-tolerated and does not exhibit significant intrinsic toxicity in vivo at efficacious doses.[1][2][5] In mouse xenograft models, KU-59403 administered alone at doses up to 25 mg/kg has not been associated with major signs of toxicity, such as significant body weight loss.[1]
Q3: Does KU-59403 significantly increase the toxicity of combination therapies?
A3: KU-59403 has been shown to enhance the antitumor activity of topoisomerase poisons like etoposide (B1684455) and irinotecan (B1672180) without causing a profound increase in their toxicity.[1] While combination therapy may lead to some level of increased toxicity compared to the chemotherapeutic agent alone, the combination with KU-59403 has been reported as well-tolerated.[1][2]
Q4: Is the efficacy of KU-59403 dependent on the p53 status of the tumor?
A4: No, the chemosensitization and radiosensitization effects of KU-59403 have been shown to be independent of the p53 status of the cancer cells.[1][2][5] This makes it a potentially valuable agent for a broad range of tumors, regardless of their p53 functionality.
Q5: What are the key pharmacokinetic properties of KU-59403 to consider for in vivo studies?
A5: Following intraperitoneal administration in mice, KU-59403 distributes to tissues, including tumor xenografts.[1][2] Concentrations exceeding those required for in vitro activity can be maintained in the tumor for at least 4 hours.[1][2][5] This pharmacokinetic profile should be considered when designing the dosing schedule in combination with other agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected body weight loss or signs of distress in animals. | 1. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 2. Dosing Error: Incorrect calculation or administration of the KU-59403 dose. 3. Enhanced Toxicity of Combination Agent: KU-59403 may be potentiating the toxicity of the combined therapeutic agent more than expected in your specific model. | 1. Run a vehicle-only control group to assess its tolerability. Ensure the pH and composition of the vehicle are appropriate for the route of administration. A recommended formulation is in equimolar phosphoric acid in physiologic saline at pH 4.[5] 2. Double-check all dose calculations, stock solution concentrations, and the volume being administered. 3. Conduct a dose-escalation study of the combination therapy, starting with lower doses of both KU-59403 and the combination agent to identify a better-tolerated regimen. |
| Lack of tumor growth inhibition in combination therapy. | 1. Suboptimal Dosing Schedule: The timing of KU-59403 administration relative to the DNA-damaging agent may not be optimal. 2. Insufficient Dose: The dose of KU-59403 may be too low to achieve sufficient ATM inhibition in the tumor. 3. Compound Instability: Improper storage or handling of KU-59403 may lead to degradation. | 1. Since ATM signaling is an early response to DNA damage, administer KU-59403 immediately prior to or concurrently with the DNA-damaging agent.[1] Consider a twice-daily dosing schedule for KU-59403 to maintain inhibitory concentrations.[1] 2. Perform a dose-escalation study for KU-59403 in your model to determine the most effective dose. Doses of 12.5 mg/kg to 25 mg/kg (i.p., twice daily) have been shown to be effective.[1][6] 3. Store KU-59403 according to the manufacturer's instructions. Prepare fresh formulations for each day of dosing.[5] |
| Inconsistent results between experiments. | 1. Variability in Animal Model: Differences in animal age, weight, or tumor size at the start of treatment. 2. Inconsistent Drug Formulation: Variations in the preparation of the dosing solutions. | 1. Standardize the criteria for animal inclusion in the study, including a narrow range for tumor volume at the time of randomization. 2. Follow a standardized protocol for formulating KU-59403 and any combination agents to ensure consistency across all experiments. |
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of KU-59403 in Combination with Etopophos (B1211099) in SW620 Xenografts
| Treatment Group | KU-59403 Dose (mg/kg, i.p.) | Etopophos Dose (mg/kg, i.p.) | Median Relative Tumor Volume (Day 10) | Tumor Growth Delay (Days) | Toxicity (Body Weight Loss) |
| Vehicle Control | - | - | 10.0 | 0 | None |
| Etopophos alone | - | 11.35 (daily x 5) | 4.0 | 4.5 | Minimal |
| Etopophos + KU-59403 | 12.5 (once daily) | 11.35 (daily x 5) | 2.5 | 8.0 | Well-tolerated |
| Etopophos + KU-59403 | 25 (twice daily) | 11.35 (daily x 5) | 1.5 | 12.5 | Not significantly increased |
Data compiled from preclinical studies.[1]
Table 2: In Vitro Chemosensitization Effect of KU-59403
| Cell Line | Combination Agent | KU-59403 Concentration (µM) | Fold Sensitization |
| SW620 | Etoposide | 1 | 3-12 |
| HCT116 | Etoposide | 1 | 2-4 |
| LoVo | Camptothecin | 1 | 7 |
| SW620 | Camptothecin | 1 | 4 |
Data highlights the potentiation of cytotoxicity by KU-59403 in various cancer cell lines.[1]
Experimental Protocols
Protocol 1: In Vivo Xenograft Study for Efficacy and Toxicity Assessment
-
Animal Model: Utilize immunodeficient mice (e.g., CD-1 nude) implanted subcutaneously with a human cancer cell line of interest (e.g., SW620).[7]
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before randomizing animals into treatment groups (n=5-10 per group).
-
Drug Formulation:
-
Prepare KU-59403 in a vehicle of equimolar phosphoric acid in physiologic saline (pH 4) on each day of dosing.[5]
-
Formulate the combination agent (e.g., etopophos, irinotecan) according to standard protocols.
-
-
Dosing Regimen:
-
Control Groups: Include a vehicle-only group and a group for the combination agent alone.
-
KU-59403 Monotherapy Group: Administer KU-59403 at the desired dose(s) to assess single-agent toxicity.
-
Combination Therapy Group: Administer KU-59403 (e.g., 12.5 or 25 mg/kg, i.p., once or twice daily) immediately prior to the administration of the chemotherapeutic agent (e.g., etopophos at 11.35 mg/kg, i.p., daily for 5 days).[7]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at the same frequency as a measure of toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate tumor growth delay and assess statistical significance between treatment groups. Monitor and report any significant body weight loss or adverse events.
Visualizations
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KU-59403 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 美国GlpBio - KU 59403 | Cas# 845932-30-1 [glpbio.cn]
Technical Support Center: Overcoming Resistance to KU-59403 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the ATM inhibitor KU-59403 in their cancer cell experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues related to drug resistance and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KU-59403?
A1: KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs).[2][3] By inhibiting ATM, KU-59403 prevents cancer cells from repairing damaged DNA, which can lead to cell death.[2] Importantly, KU-59403 is not typically cytotoxic on its own but acts as a chemo- and radiosensitizer, enhancing the efficacy of DNA-damaging agents like topoisomerase poisons (e.g., etoposide (B1684455), doxorubicin) and radiation therapy.[4][5]
Q2: My cancer cells are not showing increased sensitivity to chemotherapy/radiotherapy when combined with KU-59403. What are the possible reasons?
A2: Several factors could contribute to a lack of sensitization:
-
Suboptimal Drug Concentration or Schedule: The concentration of KU-59403 and the timing of its administration relative to the DNA-damaging agent are critical. Ensure that KU-59403 is present at a sufficient concentration to inhibit ATM kinase activity during and after the induction of DNA damage.[4]
-
Cell Line-Specific Differences: The degree of sensitization can vary between different cancer cell lines. Some cell lines may have intrinsic resistance mechanisms.
-
p53 Status: The tumor suppressor protein p53 is a key downstream effector of ATM. In p53-proficient tumor cells, ATM inhibition can sometimes lead to resistance to DNA-damaging chemotherapy.[6] This is because in the absence of ATM signaling, p53 may preferentially induce cell cycle arrest over apoptosis, giving the cells time to repair DNA through other pathways.[6]
-
Inefficient DNA Damage Induction: The chosen chemotherapy agent or radiation dose may not be inducing a sufficient level of DNA double-strand breaks to create a dependency on the ATM pathway.
Q3: I suspect my cancer cells have developed acquired resistance to KU-59403. What are the potential molecular mechanisms?
A3: Acquired resistance to ATM inhibitors like KU-59403 can arise through several mechanisms:
-
Upregulation of Cell Cycle Inhibitors: Increased expression of cell cycle inhibitors, such as p21, can cause cell cycle arrest, allowing more time for DNA repair and reducing the cytotoxic effects of the combination therapy.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the loss of ATM signaling by upregulating parallel DNA damage response pathways, such as the ATR (Ataxia-Telangiectasia and Rad3-related) pathway.[8]
-
Metabolic Reprogramming: Inhibition of ATM can drive metabolic adaptation in cancer cells, including the induction of macropinocytosis, a process that allows cells to scavenge nutrients from their environment to support survival and proliferation.[9]
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of ATM in the DNA damage response pathway can also contribute to resistance.
Q4: How can I confirm that KU-59403 is engaging its target (ATM) in my cells?
A4: Target engagement can be confirmed by assessing the phosphorylation status of ATM and its downstream substrates using Western blotting. Upon DNA damage (e.g., induced by ionizing radiation or etoposide), ATM autophosphorylates at Serine 1981 (p-ATM S1981). Effective inhibition by KU-59403 should reduce or abrogate this autophosphorylation. Additionally, you can assess the phosphorylation of downstream ATM targets such as Chk2 (at Threonine 68) and p53 (at Serine 15).[10][11][12]
Troubleshooting Guides
Problem 1: Low or no observed sensitization to DNA-damaging agents with KU-59403.
| Possible Cause | Suggested Solution |
| Suboptimal KU-59403 Concentration | Perform a dose-response experiment to determine the optimal concentration of KU-59403 for your specific cell line. A common starting concentration is 1 µM.[1][5] |
| Incorrect Dosing Schedule | Vary the pre-incubation time with KU-59403 before adding the DNA-damaging agent. A pre-incubation of 1-4 hours is a common starting point. Ensure KU-59403 is present during and after the DNA damage treatment. |
| p53-Proficient Cells Exhibiting Resistance | Assess the p53 status of your cells. If they are p53-proficient, consider that ATM inhibition may be promoting cell cycle arrest over apoptosis. Analyze cell cycle distribution by flow cytometry.[6] |
| Ineffective DNA Damage | Confirm that your chosen DNA-damaging agent and dose are inducing DNA double-strand breaks by staining for γH2AX, a marker of DSBs. |
Problem 2: Suspected acquired resistance to KU-59403.
| Possible Cause | Suggested Solution |
| Upregulation of p21 | Measure p21 protein levels by Western blot in your resistant cells compared to the parental line. Consider combining the ATM inhibitor with an agent that can overcome p21-mediated cell cycle arrest.[7] |
| Activation of the ATR Pathway | Assess the phosphorylation of ATR substrates (e.g., p-Chk1) by Western blot. Consider a combination therapy with both an ATM inhibitor and an ATR inhibitor.[8] |
| Increased Macropinocytosis | Evaluate macropinocytosis activity using a dextran (B179266) uptake assay. Investigate the potential of combining KU-59403 with inhibitors of macropinocytosis.[9] |
Quantitative Data Summary
The following table provides an example of how to present data on acquired resistance, showing the shift in the half-maximal inhibitory concentration (IC50) for a DNA-damaging agent in the presence of KU-59403 in parental versus resistant cell lines.
| Cell Line | Treatment | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| SW620 (Colon) | Etoposide + 1µM KU-59403 | 0.5 | 6.0 | 12 |
| HCT116 (Colon) | Etoposide + 1µM KU-59403 | 1.2 | 9.6 | 8 |
| MDA-MB-231 (Breast) | Doxorubicin + 1µM KU-59403 | 0.8 | 8.8 | 11 |
Note: The data in this table are illustrative and based on typical fold-increases seen in acquired drug resistance studies.
The following table summarizes the sensitization effect of KU-59403 in combination with etoposide in different p53-status cell lines.
| Cell Line | p53 Status | Etoposide IC50 (µM) | Etoposide + 1µM KU-59403 IC50 (µM) | Sensitization Enhancement Ratio |
| HCT116 | Wild-type | 2.8 | 1.2 | 2.3 |
| HCT116-N7 | Null | 3.0 | 0.8 | 3.8 |
| SW620 | Mutant | 5.9 | 0.5 | 11.9 |
| MDA-MB-231 | Mutant | 2.3 | 0.6 | 3.8 |
Data adapted from Batey et al., 2013.[5]
Experimental Protocols
Protocol 1: Generation of an ATM Inhibitor-Resistant Cell Line
This protocol outlines a method for developing a cancer cell line with acquired resistance to KU-59403 through continuous exposure and dose escalation.
Materials:
-
Parental cancer cell line of interest
-
KU-59403
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile cell culture flasks and plates
Procedure:
-
Determine Parental IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of KU-59403 in combination with a fixed dose of a DNA-damaging agent for the parental cell line.
-
Initial Continuous Exposure: Culture the parental cells in their complete medium containing KU-59403 at a concentration of 10-20% of the determined IC50.
-
Monitor and Passage: Continuously culture the cells in the presence of the drug. Monitor the cells for signs of recovery and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of KU-59403 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Establishment of Resistant Line: Continue the dose escalation until the cells can proliferate in a significantly higher concentration of KU-59403 (e.g., 10-20 fold higher than the parental IC50).
-
Characterization and Cryopreservation: Characterize the resistant phenotype by re-evaluating the IC50. Cryopreserve stocks of the resistant cell line at various passages.
Protocol 2: Western Blot for Phosphorylated ATM Substrates
This protocol is for detecting changes in the phosphorylation status of ATM and its downstream targets to confirm target engagement and pathway modulation by KU-59403.
Materials:
-
Parental and resistant cells
-
KU-59403
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ATM (Ser1981), anti-total ATM, anti-p-Chk2 (Thr68), anti-total Chk2, anti-γH2AX, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-treat with KU-59403 or vehicle (DMSO) for 1-4 hours. Induce DNA damage with a DNA-damaging agent.
-
Protein Extraction: At the desired time points post-damage, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (typically with 5% BSA in TBST for phospho-antibodies) and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Protocol 3: Clonogenic Survival Assay
This assay is the gold standard for assessing cell reproductive death after treatment with DNA-damaging agents and for quantifying the sensitizing effect of KU-59403.[13]
Materials:
-
Cancer cell lines
-
KU-59403
-
DNA-damaging agent (e.g., ionizing radiation)
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each dose of the DNA-damaging agent to obtain a countable number of colonies (50-150).
-
Treatment: Allow cells to attach. Treat with KU-59403 or vehicle for a specified time before and/or after treatment with a range of doses of the DNA-damaging agent.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the SF on a logarithmic scale against the dose on a linear scale to generate survival curves. The Dose Enhancement Ratio (DER) can be calculated to quantify the sensitizing effect of KU-59403.
Visualizations
Caption: ATM signaling pathway in response to DNA damage and its inhibition by KU-59403.
Caption: Experimental workflow for evaluating KU-59403 efficacy and investigating resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of KU-59403 and Etoposide Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of KU-59403, an ATM inhibitor, and etoposide (B1684455), a topoisomerase II inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected synergy between KU-59403 and etoposide.
-
Question: We are observing high variability in the synergistic cytotoxicity between different experimental batches. What could be the cause?
Answer: Batch-to-batch variability can stem from several factors:
-
Drug Stability and Handling:
-
KU-59403: This ATM inhibitor is typically dissolved in DMSO to create a stock solution, which should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1] For each experiment, it is crucial to prepare fresh dilutions from the frozen stock, as the stability of the inhibitor in aqueous culture media can be limited.[1]
-
Etoposide: Etoposide is also dissolved in DMSO for a stock solution and should be stored at -20°C, protected from light.[2][3] Once in solution, it is recommended to be used within three months to prevent loss of potency.[2] Etoposide's stability in aqueous solutions can be concentration-dependent and may be affected by pH.[4][5]
-
-
Cell Culture Conditions:
-
Cell Confluence: The sensitivity of cells to DNA damaging agents can be influenced by their proliferative state. Ensure that cells are in the exponential growth phase and at a consistent confluence level for all experiments.
-
Cell Line Integrity: Regularly verify the identity of your cell lines through methods like STR profiling and test for mycoplasma contamination, as both can significantly impact experimental outcomes.
-
-
Experimental Timing: The synergistic effect of this drug combination is schedule-dependent. Administering KU-59403 prior to or concurrently with etoposide is critical for maximal effect, as ATM inhibition prevents the repair of DNA double-strand breaks induced by etoposide.[6] Administering KU-59403 hours after etoposide may result in no increased efficacy.[6]
-
Issue 2: Higher-than-expected cytotoxicity in control groups (single-agent treatment).
-
Question: Our cells treated with KU-59403 alone are showing significant cell death, which is unexpected as it is reported to have low single-agent cytotoxicity. Why might this be happening?
Answer: While KU-59403 generally exhibits low cytotoxicity as a single agent, unexpected cell death could be due to:[6][7]
-
Off-Target Effects: At higher concentrations, KU-59403 may inhibit other kinases, leading to off-target toxicity.[8] It is essential to use the lowest effective concentration that achieves ATM inhibition.
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should not exceed a non-toxic level, typically below 0.1%.[1]
-
Cell Line Sensitivity: Some cell lines may have a greater dependence on ATM for survival even in the absence of exogenous DNA damage, making them more susceptible to ATM inhibitors.[9]
-
-
Question: We are observing significant precipitation when adding etoposide to our cell culture medium. How can we prevent this?
Answer: Etoposide has poor aqueous solubility.[10][11] Precipitation can be minimized by:
-
Proper Dilution: Dilute the DMSO stock solution of etoposide in pre-warmed culture medium and mix thoroughly before adding to the cells.
-
Final Concentration: The final concentration of etoposide in the culture medium should not exceed its solubility limit. For many applications, the final concentration is in the micromolar range, which is generally soluble.[2] However, if higher concentrations are needed, consider using etoposide phosphate, a more water-soluble formulation.[12]
-
Issue 3: Difficulty in detecting the intended molecular effects of the drug combination.
-
Question: We are not observing a significant increase in γH2AX foci after treatment with etoposide and KU-59403. What could be wrong?
Answer: Several factors can affect the detection of γH2AX foci:
-
Timing of Analysis: The phosphorylation of H2AX is a rapid and transient event. The peak of γH2AX formation after etoposide treatment can occur within hours.[13] It is crucial to perform a time-course experiment to identify the optimal time point for analysis in your specific cell line.
-
Antibody Quality: Ensure the primary antibody against γH2AX is validated for the application (e.g., immunofluorescence) and is used at the optimal dilution.
-
Imaging and Analysis: Proper image acquisition settings and a standardized, unbiased method for quantifying foci are essential for reliable results.[14]
-
-
Question: Our Western blot for phosphorylated ATM (p-ATM) shows a weak or inconsistent signal after etoposide treatment. What are some troubleshooting steps?
Answer:
-
Protein Transfer: ATM is a large protein (~350 kDa), and its transfer to the membrane can be inefficient. Using a wet transfer system overnight at a low, constant voltage is recommended.[9]
-
Gel Percentage: Use a low-percentage acrylamide (B121943) gel (e.g., 6-7%) to ensure proper migration and separation of high molecular weight proteins.[9]
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of ATM.
-
Positive Controls: Include a positive control, such as cells treated with ionizing radiation, to confirm that the antibody and detection system are working correctly.
-
Frequently Asked Questions (FAQs)
1. What are the mechanisms of action for KU-59403 and etoposide?
-
Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of double-stranded DNA breaks that are transiently created by the enzyme.[15] This leads to the accumulation of DNA damage and ultimately triggers apoptosis.[15]
-
KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[6] ATM is a key protein in the DNA damage response (DDR) pathway, responsible for detecting double-strand breaks and initiating cell cycle arrest and DNA repair.[16] By inhibiting ATM, KU-59403 prevents the cell from repairing the DNA damage caused by etoposide, thereby enhancing its cytotoxic effects.[6][16]
2. Why is the combination of KU-59403 and etoposide synergistic?
The synergy arises from the complementary actions of the two drugs. Etoposide induces DNA double-strand breaks, a form of damage that heavily relies on the ATM-mediated repair pathway. KU-59403 blocks this critical repair pathway, leading to an accumulation of unrepaired DNA damage, which pushes the cancer cells towards apoptosis. This is an example of synthetic lethality, where the inhibition of two separate pathways is more effective than inhibiting either one alone.
3. What is the optimal treatment schedule for this combination?
For maximal synergistic effect, KU-59403 should be administered either before or concurrently with etoposide.[6] This ensures that the ATM-mediated DNA repair response is inhibited at the time when etoposide is inducing DNA damage. Studies have shown that administering KU-59403 after etoposide treatment may not result in a significant enhancement of efficacy.[6]
4. How does the p53 status of a cell line affect its sensitivity to this drug combination?
The synergistic effect of KU-59403 and etoposide has been observed to be independent of the p53 status of the cancer cells.[1][6] This suggests that the combination could be effective in a broad range of tumors, including those with mutated or deficient p53, which are often resistant to conventional therapies.
5. What are the potential mechanisms of resistance to this combination therapy?
Resistance to etoposide can arise from several mechanisms, including:
-
Altered expression or mutation of topoisomerase II.[3][12][17]
-
Increased drug efflux through transporters like P-glycoprotein.[2]
-
Enhanced DNA repair mechanisms.[15] Resistance to the combination could potentially involve the upregulation of alternative DNA repair pathways that are not dependent on ATM.
Data Presentation
Table 1: In Vitro Efficacy of KU-59403 and Etoposide Combination
| Cell Line | Cancer Type | p53 Status | KU-59403 Conc. (µM) | Etoposide Conc. (µM) | Enhancement of Cytotoxicity (Fold-Increase) | Reference |
| SW620 | Colon | Mutant | 1 | 1 | 11.9 ± 4.7 | [6] |
| HCT116 | Colon | Wild-Type | 1 | 1 | 2.3 ± 1.6 | [6] |
| HCT116-N7 | Colon | Wild-Type | 1 | 1 | 3.8 ± 2.5 | [6] |
| MDA-MB-231 | Breast | Mutant | 1 | 1 | 3.8 ± 1.8 | [6] |
| LoVo | Colon | Wild-Type | Not Specified | 0.1 and 1 | Significant Enhancement | [7][18] |
Table 2: Recommended Stock and Working Concentrations
| Compound | Stock Solution Concentration | Solvent | Storage | Typical Working Concentration (In Vitro) | Reference |
| KU-59403 | 10 mM | DMSO | -20°C, aliquoted | 1 µM | [12] |
| Etoposide | 50 mM | DMSO | -20°C, protected from light | 5-50 µM | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of KU-59403 and etoposide in culture medium.
-
For single-agent treatments, add the respective drug dilutions to the wells.
-
For combination treatments, add KU-59403 either prior to or concurrently with etoposide.
-
Include vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Dose-response curves can be generated to determine IC50 values.
2. Western Blot for DNA Damage Markers (p-ATM and γH2AX)
-
Cell Treatment and Lysis:
-
Treat cells with KU-59403 and/or etoposide for the desired time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a low-percentage (for ATM) or standard percentage (for γH2AX) SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For ATM, a wet transfer overnight at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), total ATM, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the drug combination for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: Signaling pathway of KU-59403 and etoposide combination.
Caption: General experimental workflow for studying the drug combination.
Caption: Logical relationship for troubleshooting inconsistent results.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 16. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 17. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms [open.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
dealing with KU 59403 degradation in long-term experiments
Welcome to the technical support center for KU-59403. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential degradation of KU-59403 in long-term experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is KU-59403 and what is its mechanism of action?
KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[2] By inhibiting ATM's kinase activity, KU-59403 prevents the phosphorylation of downstream targets, thereby disrupting DNA repair mechanisms and cell cycle checkpoints. This action can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.
Q2: What are the recommended storage conditions for KU-59403 stock solutions?
To ensure the stability of your KU-59403 stock solution, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation of the compound and inconsistent experimental results.
| Storage Condition | Recommendation |
| Solvent | High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions. |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture medium. |
| Temperature | Store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
| Light Exposure | Protect stock solutions from light by storing them in amber vials or by wrapping the vials in foil. |
Q3: Is KU-59403 stable in aqueous cell culture media for long-term experiments?
Q4: What are the potential degradation pathways for KU-59403?
While specific degradation pathways for KU-59403 have not been published, its chemical structure, which includes a morpholine (B109124) ring and a pyranone core, suggests potential sites for degradation.
-
Hydrolysis: The pyranone ring may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The morpholine ring can be a site of oxidation. Studies on the biodegradation of morpholine have shown that cleavage of the C-N bond can occur.[3]
-
Metabolism by Cells: In cell-based assays, cellular enzymes could metabolize KU-59403, leading to its inactivation.
Troubleshooting Guide: Dealing with KU-59403 Degradation
This guide addresses common issues that may arise due to the potential degradation of KU-59403 in long-term experiments.
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitor activity over time in a multi-day experiment. | Degradation of KU-59403 in cell culture medium. The compound may not be stable for the entire duration of the experiment at 37°C. | 1. Perform a stability study: Use the protocol provided below to determine the half-life of KU-59403 in your specific cell culture medium. 2. Replenish the medium: If significant degradation is observed, replenish the cell culture medium with freshly prepared KU-59403 at regular intervals (e.g., every 24 or 48 hours) to maintain a consistent effective concentration. 3. Use a lower starting cell density: For very long-term experiments, starting with a lower cell density may allow for medium changes without disturbing the culture. |
| Inconsistent results between experiments. | Inconsistent preparation or storage of KU-59403 solutions. Variability in stock solution concentration or degradation due to improper storage can lead to inconsistent results. | 1. Strictly adhere to storage recommendations: Store stock solutions at -80°C in single-use aliquots. 2. Prepare fresh dilutions: Always prepare fresh dilutions of KU-59403 in cell culture medium immediately before each experiment. Do not store diluted solutions. 3. Verify stock solution concentration: If inconsistencies persist, consider verifying the concentration of your stock solution using a suitable analytical method like HPLC-UV. |
| Observed cellular effects are less than expected based on published IC50 values. | Degradation of KU-59403 leading to a lower effective concentration. The actual concentration of active compound may be lower than the nominal concentration added to the medium. | 1. Confirm compound activity: Before starting a long-term experiment, confirm the activity of your current batch of KU-59403 in a short-term assay (e.g., 24 hours) by assessing the phosphorylation of a known ATM target like p53 or Chk2. 2. Adjust dosing strategy: Based on stability data, you may need to use a higher initial concentration or replenish the compound more frequently to achieve the desired biological effect over time. |
| Precipitation of the compound in the cell culture medium. | Low aqueous solubility of KU-59403. Exceeding the solubility limit when diluting the DMSO stock solution into the aqueous medium. | 1. Optimize dilution: Prepare an intermediate dilution in medium or PBS before adding to the final culture volume. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and affect compound solubility. 3. Visually inspect for precipitation: Always inspect the medium for any signs of precipitation after adding the inhibitor. |
Experimental Protocols
Protocol 1: Assessing the Stability of KU-59403 in Cell Culture Medium
This protocol provides a framework for determining the stability of KU-59403 in your specific cell culture medium over time using LC-MS/MS.
Materials:
-
KU-59403
-
High-purity DMSO
-
Your cell culture medium (with and without serum)
-
Sterile, low-protein binding microcentrifuge tubes
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Internal standard (a structurally similar, stable compound not present in your sample)
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of KU-59403 in DMSO.
-
Prepare a working solution of KU-59403 by diluting the stock solution in your cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare separate solutions for medium with and without serum.
-
Incubate the solutions at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect triplicate aliquots (e.g., 100 µL) from each solution.
-
Sample Preparation for LC-MS/MS:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate KU-59403 from media components.
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of KU-59403 and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of KU-59403 to the internal standard for each sample.
-
Determine the percentage of KU-59403 remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
Plot the percentage of KU-59403 remaining versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Western Blot Analysis of ATM Pathway Inhibition
This protocol can be used to confirm the activity of KU-59403 by assessing the phosphorylation of a downstream target of ATM.
Materials:
-
Cells of interest
-
KU-59403
-
DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-total p53, anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Pre-treat cells with KU-59403 at the desired concentrations for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent or by exposing the cells to ionizing radiation.
-
Incubate for the desired time to allow for ATM pathway activation (e.g., 1-2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Probe the membranes with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using an ECL substrate. A decrease in the phosphorylated form of the ATM target in the presence of KU-59403 indicates its inhibitory activity.
Visualizations
Caption: ATM Signaling Pathway and the Point of Inhibition by KU-59403.
Caption: Experimental Workflow for Assessing KU-59403 Stability in Cell Culture Medium.
References
- 1. ATM inhibition exploits checkpoint defects and ATM-dependent double strand break repair in TP53-mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in KU-59403 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KU-59403, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. This guide will help you interpret unexpected results and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KU-59403?
A1: KU-59403 is a potent, ATP-competitive inhibitor of ATM kinase with an IC50 of approximately 3 nM.[1][2] ATM is a critical protein in the DNA damage response (DDR) pathway, specifically in signaling and repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, KU-59403 prevents the phosphorylation of downstream targets, thereby disrupting cell cycle checkpoints and sensitizing cancer cells to DNA-damaging agents like topoisomerase poisons and radiation.[2][3]
Q2: Is KU-59403 cytotoxic on its own?
A2: No, KU-59403 is generally not cytotoxic to human cancer cell lines when used as a monotherapy.[2][3] Its primary application is to enhance the cytotoxicity of other DNA-damaging agents.[2]
Q3: Is the chemosensitizing effect of KU-59403 dependent on p53 status?
A3: Studies have shown that chemosensitization by KU-59403 is not strictly dependent on p53 status.[2][3] Similar sensitization effects have been observed in both p53 functional and dysfunctional cell lines.[2] However, the genetic background of the cell line, beyond just p53, can influence the degree of sensitization.[2]
Q4: What are the known off-targets for KU-59403?
A4: KU-59403 is highly selective for ATM. Compared to its IC50 for ATM (3 nM), it is significantly less potent against other kinases in the PI3K-related kinase (PIKK) family, such as DNA-PK (IC50 of 9.1 µM) and PI3K (IC50 of 10 µM).[1] At commonly used in vitro concentrations (e.g., 1 µM), significant off-target effects on these kinases are not expected.[2]
Troubleshooting Guides
Problem 1: Variable or lower-than-expected chemosensitization with KU-59403.
Potential Causes:
-
Cell Line Specificity: The degree of sensitization to DNA-damaging agents by KU-59403 can vary significantly between different cancer cell lines.[2] This can be due to differences in their underlying DNA damage response pathways, expression levels of ATM, or other genetic and phenotypic differences.[2]
-
Suboptimal Timing of Administration: The timing of KU-59403 treatment relative to the DNA-damaging agent is critical. For maximal effect, ATM should be inhibited while DNA double-strand breaks are being induced.[2]
-
Compound Instability: Like many small molecules, KU-59403 may be susceptible to degradation if not stored or handled properly.
-
Drug Efflux: Cancer cells can develop resistance by overexpressing drug efflux pumps that reduce the intracellular concentration of the inhibitor.
Solutions:
-
Confirm On-Target Activity: Before extensive sensitization studies, verify that KU-59403 is inhibiting ATM in your cell line. This can be done by Western blotting for the phosphorylation of downstream ATM targets like Chk2.
-
Optimize Treatment Schedule: Perform a time-course experiment to determine the optimal schedule for co-treatment with your DNA-damaging agent.
-
Proper Compound Handling: Ensure KU-59403 is stored as recommended and prepare fresh dilutions for each experiment.
-
Investigate Drug Efflux: If resistance is suspected, consider using efflux pump inhibitors in combination with KU-59403 to see if sensitivity is restored.
Problem 2: Discrepancy between in vitro and in vivo results.
Potential Cause:
-
In vitro to in vivo correlation is not always direct. A study has shown that while KU-59403 enhanced etoposide (B1684455) cytotoxicity to a greater extent in SW620 cells than in HCT116-N7 cells in vitro, the in vivo chemosensitization was more comparable between the two xenograft models.[2]
-
Pharmacokinetics and Bioavailability: The concentration of KU-59403 reaching the tumor in vivo may differ from the concentrations used in vitro. However, studies have shown that KU-59403 has good tissue distribution and can be maintained in tumor xenografts at concentrations sufficient for activity for at least 4 hours.[2][3]
Solutions:
-
Optimize in vivo Dosing and Schedule: The chemosensitization effect of KU-59403 in vivo is both dose- and schedule-dependent.[2][3] It may be necessary to test different dosing regimens to achieve the desired effect.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the concentration of KU-59403 in the plasma and tumor tissue of your animal model to ensure adequate exposure.
Problem 3: Unexpected cellular phenotypes, such as metabolic changes.
Potential Cause:
-
ATM Inhibition Can Induce Metabolic Reprogramming: Recent studies have shown that inhibiting ATM can lead to metabolic adaptation in cancer cells, including the induction of macropinocytosis, a process of nutrient scavenging from the extracellular environment.[5] This is a novel and unexpected consequence of ATM inhibition.
Solutions:
-
Investigate Metabolic Pathways: If you observe unexpected changes in cell proliferation or survival, consider investigating metabolic pathways. Assays for nutrient uptake or macropinocytosis may provide insight.
-
Targeting Metabolic Vulnerabilities: The induction of macropinocytosis upon ATM inhibition may represent a new therapeutic vulnerability that could be targeted in combination with KU-59403.[5]
Data Presentation
Table 1: Kinase Selectivity Profile of KU-59403
| Kinase | IC50 (nM) |
| ATM | 3 |
| DNA-PK | 9100 |
| PI3K | 10000 |
Data sourced from MedchemExpress.[1]
Table 2: Enhancement of Topoisomerase Poison Cytotoxicity by KU-59403 (1 µM) in various cell lines
| Cell Line | DNA-Damaging Agent | Enhancement Factor (Fold) | p53 Status |
| LoVo | Camptothecin (10 nM) | 7 | Wild-type |
| SW620 | Camptothecin (10 nM) | 4 | Mutant |
| SW620 | Etoposide (1 µM) | 11.9 ± 4.7 | Mutant |
| MDA-MB-231 | Etoposide (1 µM) | 3.8 ± 1.8 | Mutant |
Data represents the mean ± standard deviation from 3 independent experiments.[2]
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term effect of KU-59403 in combination with a DNA-damaging agent on the ability of single cells to form colonies.
Methodology:
-
Cell Seeding: Plate exponentially growing cells at a low density in 6-well plates. The exact number of cells will depend on the plating efficiency of your cell line and the expected toxicity of the treatment.
-
Treatment: Allow cells to adhere overnight. Treat the cells with the DNA-damaging agent with or without KU-59403 (e.g., 1.0 µM) for a specified period (e.g., 16 hours).[2] Include controls for the vehicle (e.g., 0.5% DMSO) and KU-59403 alone.[2]
-
Incubation: After treatment, wash the cells with PBS and add fresh media. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to the plating efficiency of the control cells. The enhancement factor can be calculated as the ratio of the surviving fraction with the cytotoxic agent alone to the surviving fraction with the combination treatment.[2]
Western Blot for ATM Signaling Pathway
This protocol is to assess the on-target effect of KU-59403 by measuring the phosphorylation of downstream ATM targets.
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with KU-59403 and/or a DNA-damaging agent (to induce ATM activation). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate on a low-percentage (e.g., 6-8%) SDS-PAGE gel to resolve large proteins like ATM. Transfer the proteins to a PVDF membrane. A wet transfer overnight at a low voltage is recommended for large proteins.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total ATM, Chk2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the change in phosphorylation.
Mandatory Visualization
Caption: ATM Signaling Pathway and the inhibitory action of KU-59403.
Caption: A logical workflow for troubleshooting unexpected results in KU-59403 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 5. ATM inhibition drives metabolic adaptation via induction of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
how to mitigate batch-to-batch variability of KU 59403
Welcome to the technical support center for KU-59403. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of KU-59403 and to help mitigate potential batch-to-batch variability, ensuring the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is KU-59403 and what is its mechanism of action?
A1: KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA damage response (DDR) pathway, specifically in signaling DNA double-strand breaks (DSBs).[2][4] By inhibiting ATM, KU-59403 prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[2][5] This makes it a valuable tool for sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[2][6]
Q2: What are the recommended storage conditions for KU-59403?
A2: For the lyophilized powder, it is recommended to store it at -20°C, sealed and protected from moisture.[1][3][7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Q3: What is the solubility of KU-59403?
A3: KU-59403 was developed to have improved solubility over its predecessor, KU-55933.[5] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a stock solution, with a final DMSO concentration in culture media kept low (e.g., 0.5% v/v).[8] For in vivo studies, it has been formulated in equimolar phosphoric acid in physiological saline at a pH of 4.[6]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors is a common challenge in research that can arise from inconsistencies in purity, isomeric composition, or the presence of residual solvents or by-products from synthesis. While specific data on KU-59403 variability is not publicly available, the following guide provides a framework for identifying and mitigating such issues.
Q4: We are observing inconsistent IC50 values for KU-59403 between different batches. What could be the cause and how can we address this?
A4: Inconsistent biological activity is a primary indicator of batch-to-batch variability.
Potential Causes:
-
Purity Differences: The actual purity of the compound may differ from what is stated on the certificate of analysis (CoA).
-
Presence of Active Impurities: Impurities from the synthesis process may also have biological activity, either agonistic or antagonistic.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Inaccurate Quantification: Errors in weighing the compound or in preparing stock solutions can lead to concentration inaccuracies.
Troubleshooting Steps:
-
Request Detailed CoA: Contact the supplier and request a detailed Certificate of Analysis for each batch, including purity data from methods like HPLC and NMR, and residual solvent analysis.
-
Perform In-House Quality Control:
-
Purity Check: If possible, run an in-house HPLC analysis to confirm the purity of each batch.
-
Mass Spectrometry: Use mass spectrometry to confirm the molecular weight of the compound.
-
NMR Spectroscopy: For a more detailed structural confirmation, ¹H NMR can be very informative.
-
-
Standardize Compound Handling:
-
Ensure the lyophilized powder is equilibrated to room temperature before opening to prevent moisture absorption.
-
Use a calibrated balance for weighing.
-
Prepare stock solutions in a consistent manner and store them as recommended.
-
-
Perform a Dose-Response Curve: For each new batch, perform a full dose-response curve in a standardized, well-validated assay to determine the IC50 value. Compare this to the IC50 from previous batches.
Q5: A new batch of KU-59403 appears to have different solubility characteristics. What should we do?
A5: Changes in solubility can be due to variations in the physical form of the compound or the presence of insoluble impurities.
Potential Causes:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, which can have different solubility profiles.
-
Impurities: The presence of insoluble impurities can make the compound appear less soluble.
-
Residual Solvents: Different residual solvents from the manufacturing process can affect how the compound dissolves.
Troubleshooting Steps:
-
Review the CoA: Check the CoA for any information on the physical state of the compound.
-
Adjust Solubilization Procedure:
-
Try gentle warming (e.g., 37°C) or vortexing for a longer duration to aid dissolution.
-
Test solubility in a small volume before preparing a large stock solution.
-
-
Contact the Supplier: If solubility issues persist, contact the supplier. They may have additional information or be able to provide a replacement batch.
Quantitative Data Summary
| Parameter | Value | Kinase/Cell Line | Reference |
| IC50 | 3 nM | ATM | [1][3] |
| IC50 | 9.1 µM | DNA-PK | [1][3] |
| IC50 | 10 µM | PI3K | [1][3] |
| Effective in vitro Concentration | 1 µM | Various human cancer cell lines | [1][6] |
Experimental Protocols
Protocol 1: Preparation of KU-59403 Stock Solution for In Vitro Assays
-
Materials:
-
KU-59403 lyophilized powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of KU-59403 to equilibrate to room temperature for 15-20 minutes before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a 10 mM stock solution by adding the appropriate volume of anhydrous DMSO. For example, for 1 mg of KU-59403 (MW: 564.72 g/mol ), add 177.1 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of KU-59403 for In Vivo Administration
-
Materials:
-
KU-59403 lyophilized powder
-
Phosphoric acid
-
Physiological saline (0.9% NaCl)
-
Sterile vials
-
-
Procedure:
Visualizations
Caption: ATM signaling pathway and inhibition by KU-59403.
Caption: Workflow for qualifying a new batch of KU-59403.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KU 59403 - Immunomart [immunomart.com]
- 4. KU-59403 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
refining experimental conditions for reproducible KU 59403 data
Welcome to the technical support center for KU-59403. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions to ensure reproducible data. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with KU-59403.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems you might encounter when working with KU-59403.
Compound Handling and Storage
Q1: How should I dissolve KU-59403 and prepare stock solutions?
A1: KU-59403 is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO.[2] For example, to achieve a 10 mg/mL concentration, ultrasonic agitation, warming, and heating to 60°C may be necessary.[2][3] It is crucial to use newly opened DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of KU-59403.[2]
Q2: What are the recommended storage conditions for KU-59403 powder and stock solutions?
A2:
-
Powder: Store the solid compound at -20°C in a sealed container, away from moisture.[2]
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: My KU-59403 solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the stock solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[4] If precipitation persists, it may be necessary to prepare a fresh stock solution, ensuring the use of fresh, anhydrous DMSO.[2]
In Vitro Experiments
Q4: What is the recommended working concentration of KU-59403 in cell-based assays?
A4: A concentration of 1 µM is commonly effective for chemosensitization in various cancer cell lines, including LoVo, HCT116, SW620, U2OS, and MDA-MB-231.[2] At this concentration, KU-59403 has been shown to inhibit IR-induced ATM activity by approximately 50% or more.[2] However, the optimal concentration can be cell-line dependent, so a dose-response experiment is recommended.
Q5: I am not observing the expected chemosensitization effect with KU-59403. What are the possible reasons?
A5: Several factors could contribute to a lack of chemosensitization:
-
Suboptimal Concentration: Ensure you are using an effective concentration of KU-59403. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Timing of Treatment: The timing of KU-59403 administration relative to the DNA damaging agent is critical. Typically, cells are pre-treated with KU-59403 for 1-2 hours before adding the chemotherapeutic agent.
-
Cell Line Specifics: The genetic background of your cell line, particularly the status of p53, can influence the outcome.[5][6] In some p53-proficient cells, ATM inhibition has been reported to be chemoprotective.[5]
-
Compound Stability: Ensure your KU-59403 stock solution is not degraded. Prepare fresh dilutions from a properly stored stock for each experiment.
Q6: I am seeing unexpected cytotoxicity with KU-59403 alone. Why might this be happening?
A6: KU-59403 is generally not cytotoxic on its own at effective chemosensitizing concentrations.[7][8] If you observe significant cell death with KU-59403 alone, consider the following:
-
High Concentration: You may be using a concentration that is too high, leading to off-target effects.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to ATM inhibition.
Q7: How does the p53 status of my cells affect the experimental outcome with KU-59403?
A7: The cellular p53 status can significantly impact the response to ATM inhibition. While some studies show that chemosensitization by KU-59403 is independent of p53 status[7][8], other research indicates that in p53-deficient cells, ATM inhibition strongly sensitizes them to chemotherapy, whereas in p53-proficient cells, it may offer protection.[5][6] It is crucial to know the p53 status of your cell lines and consider this when interpreting your data.
Data Presentation
In Vitro Efficacy of KU-59403
| Parameter | Value | Kinase | Reference |
| IC50 | 3 nM | ATM | [2] |
| IC50 | 9.1 µM | DNA-PK | [2] |
| IC50 | 10 µM | PI3K | [2] |
Effective In Vitro Concentrations of KU-59403
| Cell Lines | Concentration | Incubation Time | Effect | Reference |
| LoVo, HCT116, SW620, U2OS, MDA-MB-231 | 1 µM | 16 hours | Enhanced cytotoxicity of camptothecin (B557342) and etoposide (B1684455). | [2] |
| HCT116 and MDA-MB-231 | 1 µM | - | Inhibition of IR-induced ATM activity by >50% and ~50% respectively. | [2] |
In Vivo Dosing of KU-59403 in Mice
| Animal Model | Dosage | Administration | Schedule | Effect | Reference |
| CD-1 nude mice with SW620 or HCT116-N7 xenografts | 6, 12.5, 25 mg/kg | Intraperitoneal (I.P.) | Twice daily (0 and 4 hours) or once daily for 5 days | Dose-dependent enhancement of antitumor activity of topoisomerase poisons. | [2] |
Experimental Protocols
Protocol 1: Western Blot for ATM Inhibition
This protocol is for assessing the inhibition of ATM kinase activity by observing the phosphorylation of downstream targets like p-ATM (S1981) and p-CHK2 (T68).
-
Cell Culture and Treatment:
-
Plate cells to reach 70-80% confluency.
-
Pre-treat cells with desired concentrations of KU-59403 for 1-2 hours.
-
Induce DNA damage with an agent like etoposide or ionizing radiation (IR). Include appropriate controls (vehicle, DNA damage only, KU-59403 only).
-
Harvest cells at the desired time points.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for p-ATM (S1981), total ATM, p-CHK2 (T68), total CHK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the chemosensitizing effect of KU-59403 in combination with a DNA-damaging agent like etoposide.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
-
Treatment:
-
Pre-treat cells with various concentrations of KU-59403 for 1-2 hours.
-
Add the DNA-damaging agent (e.g., etoposide) at various concentrations. Include wells with KU-59403 alone, etoposide alone, and vehicle (DMSO) control.
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Compare the dose-response curves of the DNA-damaging agent with and without KU-59403 to determine the chemosensitization effect.
-
Mandatory Visualizations
Caption: ATM signaling pathway in response to DNA double-strand breaks and inhibition by KU-59403.
Caption: General experimental workflow for assessing the efficacy of KU-59403.
Caption: A decision tree for troubleshooting lack of chemosensitization with KU-59403.
References
- 1. KU59403|CAS 845932-30-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KU 59403 - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined status of ATM and p53 link tumor development with therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
identifying potential artifacts in KU 59403 chemosensitization assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KU-59403 in chemosensitization assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is KU-59403 and what is its primary mechanism of action?
A1: KU-59403 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical protein in the DNA damage response (DDR) pathway, responsible for detecting and initiating the repair of DNA double-strand breaks (DSBs).[6][7] By inhibiting ATM, KU-59403 prevents cancer cells from repairing DNA damage induced by chemotherapeutic agents, thereby sensitizing them to the effects of these drugs.[8][9]
Q2: Is KU-59403 cytotoxic on its own?
A2: No, KU-59403 is generally not cytotoxic when used alone at effective concentrations for chemosensitization.[4] Its primary role is to enhance the efficacy of DNA-damaging agents like topoisomerase inhibitors.
Q3: What is a typical effective concentration of KU-59403 for in vitro chemosensitization assays?
A3: A commonly used and effective concentration for in vitro chemosensitization experiments is 1 µM.[4] However, it is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: What are the most common assays used to evaluate the chemosensitizing effects of KU-59403?
A4: The most common assays are cell viability assays (e.g., MTT, XTT, CellTiter-Glo®) and clonogenic survival assays.[10][11][12] Western blotting is also crucial to confirm the inhibition of the ATM signaling pathway by assessing the phosphorylation status of its downstream targets (e.g., p-CHK2, p-p53).[13][14]
Q5: What are potential off-target effects of KU-59403?
A5: While KU-59403 is highly selective for ATM, like many kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations. Some ATM inhibitors have shown activity against other related PI3K-like kinases (PIKKs) such as ATR and DNA-PK.[8] It is crucial to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guides
Interpreting Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
| Observation | Potential Cause (Artifact) | Suggested Solution |
| High background absorbance in control wells (no cells) | 1. Contamination: Bacterial or yeast contamination in the media can reduce tetrazolium salts. 2. Media components: Phenol (B47542) red or other media components can interfere with absorbance readings.[15] 3. Compound interference: KU-59403 or the chemotherapeutic agent may directly reduce the tetrazolium salt.[15] | 1. Use fresh, sterile media and practice aseptic techniques. 2. Use phenol red-free media during the assay incubation. 3. Run a cell-free control with the compounds to check for direct reduction. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP levels).[15] |
| Increased "viability" at high concentrations of the chemotherapeutic agent when combined with KU-59403 | 1. Compound precipitation: The chemotherapeutic agent or KU-59403 may precipitate at high concentrations, scattering light and leading to artificially high absorbance readings.[16] 2. Cell morphology changes: Drug-induced changes in cell size or shape can affect metabolic activity and formazan (B1609692) crystal formation without reflecting true viability. | 1. Check for precipitation in the wells visually and under a microscope. Ensure proper solubilization of the compounds.[16] 2. Corroborate results with a different type of assay, such as a clonogenic assay or direct cell counting. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Incomplete formazan solubilization: Formazan crystals are not fully dissolved before reading the plate.[17] 3. Edge effects: Evaporation from the outer wells of the plate can concentrate compounds and affect cell growth. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. After adding the solubilization buffer (e.g., DMSO), mix thoroughly and incubate until all crystals are dissolved. Visually inspect wells before reading.[17] 3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile media or PBS.[15] |
Identifying Artifacts in Clonogenic Survival Assays
| Observation | Potential Cause (Artifact) | Suggested Solution |
| No colony formation in untreated control wells | 1. Suboptimal cell seeding density: Too few cells were plated to form colonies. 2. Poor cell viability: Cells were not healthy at the time of plating. 3. Inadequate incubation time: The incubation period was too short for visible colonies to form. | 1. Optimize the cell seeding density for each cell line to achieve a plating efficiency that yields a countable number of colonies. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 3. Extend the incubation time, typically 10-14 days, depending on the cell line's doubling time.[18] |
| High variability in colony numbers between replicate plates | 1. Inaccurate cell counting and plating: Errors in determining the initial cell concentration. 2. Non-uniform cell suspension: Clumping of cells leads to uneven distribution.[18] 3. Inconsistent treatment application: Variation in the concentration or duration of drug exposure. | 1. Use a reliable cell counting method (e.g., automated cell counter) and calibrate pipettes. 2. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. 3. Prepare fresh drug dilutions for each experiment and apply them consistently. |
| Unexpectedly high survival with KU-59403 and chemotherapy | 1. Inactive KU-59403: The compound may have degraded due to improper storage. 2. Timing of treatment: The timing of KU-59403 and the chemotherapeutic agent administration may not be optimal. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms to ATM inhibition or the specific chemotherapeutic agent.[13] | 1. Store KU-59403 according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[16] 2. The optimal schedule is often to pre-treat with KU-59403 for a few hours before adding the DNA-damaging agent to ensure the ATM pathway is inhibited when the damage occurs.[13] 3. Confirm that the cell line has a functional ATM pathway. Use a positive control cell line known to be sensitive to ATM inhibition.[13] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with KU-59403 (e.g., 1 µM) for 2-4 hours. Then, add the chemotherapeutic agent at various concentrations and incubate for the desired period (e.g., 48-72 hours). Include appropriate controls (untreated, KU-59403 alone, chemotherapeutic agent alone).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]
Clonogenic Survival Assay
-
Cell Preparation: Prepare a single-cell suspension of exponentially growing cells.
-
Cell Plating: Plate a precise number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.[18]
-
Treatment: Allow cells to attach for several hours, then treat with KU-59403 and/or the chemotherapeutic agent for a defined period (e.g., 24 hours).
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.[18]
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix them with a solution such as methanol (B129727) or 4% paraformaldehyde. Stain the colonies with a solution like 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected results in KU-59403 chemosensitization experiments.
Caption: Signaling pathway showing how KU-59403 inhibits ATM to enhance chemotherapy-induced apoptosis.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. molnova.cn:443 [molnova.cn:443]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KU59403|CAS 845932-30-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. stemcellthailand.org [stemcellthailand.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
Validation & Comparative
A Comparative Analysis of ATM Inhibitors: KU-59403 vs. KU-55933
In the landscape of cancer research and drug development, targeting the DNA Damage Response (DDR) has emerged as a promising therapeutic strategy. Central to the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of cellular signaling in response to DNA double-strand breaks (DSBs). Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for therapeutic intervention. Among the arsenal (B13267) of ATM inhibitors, KU-55933 and its successor, KU-59403, have been pivotal research tools. This guide provides a detailed comparative analysis of these two influential molecules, presenting key performance data, experimental protocols, and pathway visualizations to aid researchers in their selection and application.
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. KU-55933 was one of the first potent and selective small molecule inhibitors of ATM, paving the way for targeted DDR therapies.[1] However, its suboptimal pharmacological properties, such as poor solubility and bioavailability, spurred the development of next-generation inhibitors like KU-59403.[1][2]
KU-59403 exhibits greater potency against ATM, with a reported IC50 of 3 nM compared to KU-55933's IC50 of approximately 13 nM.[2][3] Furthermore, KU-59403 boasts a superior selectivity profile, being at least 1000-fold more selective for ATM over other related kinases in the PI3K-like kinase (PIKK) family, such as DNA-PK, mTOR, and PI3K.[2][3][4] This enhanced selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are directly attributable to ATM inhibition.
| Inhibitor | ATM IC50 (nM) | DNA-PK IC50 (µM) | PI3K IC50 (µM) | Selectivity over other PIKKs | Reference |
| KU-55933 | 12.9 - 13[5][6] | 2.5[5] | 16.6[5] | >190-fold over DNA-PK, >1200-fold over PI3K[7] | [5][6][7] |
| KU-59403 | 3[2][3] | 9.1[3] | 10[3] | >1000-fold over ATR, DNA-PK, mTOR, and PI3K[2][8] | [2][3][8] |
Cellular Activity and Therapeutic Potential
Both KU-55933 and KU-59403 have demonstrated the ability to sensitize cancer cells to chemo- and radiotherapy.[1][6] They function as ATP-competitive inhibitors, blocking the phosphorylation of downstream ATM substrates crucial for cell cycle arrest and DNA repair.[9] By abrogating these critical cellular processes, the inhibitors prevent cancer cells from effectively repairing DNA damage induced by genotoxic agents, leading to increased cell death.[9]
A significant advantage of KU-59403 is its improved solubility, which has enabled more extensive preclinical evaluation in in vivo models.[2] Studies have shown that KU-59403 can be administered to mice and achieve tissue concentrations sufficient to enhance the antitumor activity of topoisomerase poisons in human colon cancer xenografts, without significant toxicity.[10] This represents a major advancement over KU-55933, whose poor pharmacological properties have largely limited its use to in vitro studies.[1][8] Notably, the chemosensitization and radiosensitization effects of both inhibitors have been shown to be independent of p53 status, suggesting a broad therapeutic potential across different cancer types.[2][10]
| Inhibitor | Cellular Effect | In Vivo Efficacy | Key Limitations |
| KU-55933 | Radiosensitizer and chemosensitizer.[1] Decreases viability in various cancer cell lines.[1] Blocks Akt phosphorylation.[1] | Limited by poor solubility and bioavailability.[1] | Poor pharmacological properties preventing clinical development.[1] |
| KU-59403 | Effective chemosensitization at 1 µM.[1] Significantly increases cytotoxicity of topoisomerase inhibitors.[10] | Good tissue distribution and significant chemosensitization in in vivo models.[10] | Unsuited for oral administration.[1][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the ATM signaling pathway they target. Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Both KU-55933 and KU-59403 act at the apex of this cascade by directly inhibiting the kinase activity of ATM.
Caption: ATM Signaling Pathway in DNA Damage Response.
A typical experimental workflow to evaluate and compare the efficacy of these inhibitors involves a series of in vitro assays, starting from biochemical kinase assays to cellular assays measuring downstream effects.
Caption: Experimental Workflow for ATM Inhibitor Comparison.
Experimental Protocols
In Vitro ATM Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KU-59403 and KU-55933 against purified ATM kinase.
Methodology:
-
Prepare a reaction mixture containing purified ATM enzyme, a suitable substrate (e.g., a p53-derived peptide), and ATP in a kinase buffer.
-
Add serial dilutions of the ATM inhibitors (KU-59403 and KU-55933) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a radiolabeled ATP ([γ-32P]ATP) or by using a fluorescence-based assay format.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction, and quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the substrate on a phosphocellulose membrane and measuring radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Western Blot for ATM-Dependent Phosphorylation
Objective: To assess the ability of the inhibitors to block ATM activity in a cellular context by measuring the phosphorylation of its downstream targets.
Methodology:
-
Culture a suitable human cancer cell line (e.g., U2OS or A549) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the ATM inhibitors or a vehicle control for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (IR) (e.g., 10 Gy) or a radiomimetic drug.
-
Harvest the cells at a specified time point post-damage (e.g., 30-60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ATM substrates (e.g., phospho-p53 Ser15, phospho-CHK2 Thr68) and total protein levels as loading controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[7]
Clonogenic Survival Assay
Objective: To determine the ability of the ATM inhibitors to sensitize cancer cells to DNA-damaging agents.
Methodology:
-
Plate a known number of cancer cells in single-cell suspension in multi-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a cytotoxic agent (e.g., ionizing radiation, etoposide) in the presence or absence of the ATM inhibitor (at a fixed, non-toxic concentration).
-
Incubate the cells for a sufficient period to allow for colony formation (typically 10-14 days).
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the dose of the cytotoxic agent to generate survival curves and determine the dose enhancement factor.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of ATM Inhibitors: KU-59403 vs. KU-60019
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent ATM Kinase Inhibitors
The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology. By inhibiting ATM, cancer cells can be sensitized to DNA-damaging agents such as chemotherapy and radiation. This guide provides a detailed in vitro comparison of two notable ATM inhibitors, KU-59403 and KU-60019, to assist researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for KU-59403 and KU-60019, focusing on their in vitro potency, selectivity, and efficacy in cellular assays.
| Inhibitor | Target | IC50 (nM) | Source |
| KU-59403 | ATM | 3 | [1][2] |
| KU-60019 | ATM | 6.3 | [3][4] |
Table 1: In Vitro Kinase Inhibition Potency. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the ATM kinase by 50%. Lower values indicate higher potency.
| Inhibitor | Kinase | IC50 (µM) | Selectivity (Fold vs. ATM) |
| KU-59403 | DNA-PK | 9.1 | ~3033 |
| PI3K | 10 | ~3333 | |
| KU-60019 | DNA-PK | 1.7 | ~270 |
| ATR | >10 | >1587 |
Table 2: Kinase Selectivity Profile. This table highlights the inhibitors' activity against other related kinases. Higher fold selectivity indicates a more specific inhibitor for ATM.
| Inhibitor | Effective Concentration for Chemosensitization | Cell Lines | Source |
| KU-59403 | 1 µM | LoVo, SW620, HCT116, MDA-MB-231 | [5] |
| KU-60019 | 3 µM | Glioma cells |
Table 3: Cellular Efficacy for Chemosensitization. This table shows the concentrations at which the inhibitors have been reported to effectively sensitize cancer cells to chemotherapeutic agents.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: ATM Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro ATM Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of KU-59403 and KU-60019 required to inhibit 50% of the ATM kinase activity in a cell-free system.
Materials:
-
Recombinant human ATM enzyme
-
Biotinylated peptide substrate (e.g., p53-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
KU-59403 and KU-60019 stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of KU-59403 and KU-60019 in kinase assay buffer.
-
In a 384-well plate, add the ATM kinase and the biotinylated peptide substrate.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for ATM Signaling Pathway
Objective: To assess the effect of KU-59403 and KU-60019 on the phosphorylation of downstream targets of ATM in a cellular context.
Materials:
-
Cancer cell lines (e.g., HCT116, U87)
-
Cell culture medium and supplements
-
KU-59403 and KU-60019
-
DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-total ATM, anti-total CHK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of KU-59403 or KU-60019 for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent.
-
After a specified incubation time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in phosphorylation of ATM targets.
Clonogenic Survival Assay
Objective: To determine the ability of KU-59403 and KU-60019 to sensitize cancer cells to DNA-damaging agents by assessing their long-term survival and proliferative capacity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
KU-59403 and KU-60019
-
DNA damaging agent (e.g., ionizing radiation)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a fixed, non-toxic concentration of KU-59403 or KU-60019 for 1-2 hours.
-
Expose the cells to a range of doses of the DNA damaging agent.
-
Remove the inhibitor-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the cell survival curves.
Summary of Findings
Both KU-59403 and KU-60019 are highly potent inhibitors of ATM kinase. Based on the available in vitro data, KU-59403 exhibits a slightly lower IC50 value against ATM, suggesting higher biochemical potency.[1][2] However, both compounds demonstrate excellent selectivity for ATM over other related kinases.
In cellular assays, KU-59403 has been shown to be an effective chemosensitizer at a concentration of 1 µM in various human cancer cell lines.[5] In comparison, KU-60019 was reported to be effective at 3 µM for radiosensitizing glioma cells. It is important to note that these comparisons are based on data from different studies, and the optimal effective concentration can be cell-line dependent.
Ultimately, the choice between KU-59403 and KU-60019 will depend on the specific experimental context, including the cell type, the nature of the DNA-damaging agent being used, and the desired endpoint of the study. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to design rigorous experiments to further investigate the potential of these ATM inhibitors.
References
- 1. abeomics.com [abeomics.com]
- 2. researchgate.net [researchgate.net]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
KU-59403: A Comparative Guide to its ATM-Specific Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of KU-59403, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. This document objectively compares KU-59403's performance with other notable ATM inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in the evaluation of this compound for research and drug development purposes.
Performance Comparison of ATM Inhibitors
The efficacy of an ATM inhibitor is determined by its potency (IC50), selectivity against other kinases, particularly within the Phosphoinositide 3-kinase-related kinase (PIKK) family, and its cellular activity. The following tables summarize the quantitative data for KU-59403 and its alternatives.
Table 1: In Vitro Kinase Inhibition Potency and Selectivity
| Inhibitor | ATM IC50 (nM) | DNA-PK IC50 (µM) | ATR IC50 (µM) | mTOR IC50 (µM) | PI3K IC50 (µM) |
| KU-59403 | 3 [1] | 9.1 [1] | >10 (implied >300x selectivity)[2] | >3 (implied >300x selectivity)[2] | 10 [1] |
| KU-55933 | 12.9 - 13[2] | 2.5[2][3] | >100[2] | 9.3[2][3] | 16.6[2][3] |
| KU-60019 | 6.3[2] | 1.7[2] | >10[2] | - | - |
| AZD0156 | 0.58[2] | 0.14[4] | 6.2 (cell-based)[4] | 0.61 (cell-based)[4] | 1.4 (PI3Kα, cell-based)[4] |
"-" indicates data not readily available in the searched literature. Note: Some IC50 values for AZD0156 are from cell-based assays, which may differ from direct enzyme assays.
Table 2: Cellular Activity and Physicochemical Properties
| Inhibitor | Effective Cellular Concentration | Key Cellular Effects | Solubility | Oral Bioavailability |
| KU-59403 | 1 µM for chemosensitization [4] | Enhances cytotoxicity of topoisomerase poisons [1][5] | Improved over KU-55933 [1] | Unsuited for oral administration [2] |
| KU-55933 | 10 µM for chemosensitization[4] | Blocks phosphorylation of ATM substrates (p53, Chk2)[3] | Poor | Poor, preventing clinical development[2] |
| KU-60019 | 3 µM for radiosensitization[4] | Radiosensitizer of human glioma cells[2] | Improved over KU-55933 | Low, a barrier to clinical use[2] |
| AZD0156 | Low nanomolar doses[2] | Strong radiosensitizer in vitro and in vivo[2] | - | Orally bioavailable clinical candidate[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
KU 59403 versus newer generation ATM inhibitors like AZD0156
For Researchers, Scientists, and Drug Development Professionals
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy. By inhibiting ATM, cancer cells can be rendered more susceptible to DNA-damaging agents such as radiotherapy and certain chemotherapies. This guide provides a detailed comparison of an early-generation ATM inhibitor, KU-59403, and a newer-generation inhibitor, AZD0156, which has advanced to clinical trials.
Performance Comparison
AZD0156 represents a significant advancement over KU-59403 in terms of potency, selectivity, and pharmacokinetic properties. While both are potent inhibitors of ATM, AZD0156 exhibits sub-nanomolar potency in cellular assays, a substantial improvement over KU-59403.[1][2][3] Furthermore, AZD0156 demonstrates exceptional selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family, such as ATR, DNA-PK, and mTOR, which is a crucial attribute for minimizing off-target effects.[1][4]
In preclinical studies, both inhibitors have shown the ability to sensitize cancer cells to topoisomerase inhibitors and radiation.[5][6] However, AZD0156 has also been shown to potentiate the effects of PARP inhibitors like olaparib, highlighting its potential in combination therapies for a broader range of cancers, including those with deficiencies in other DDR pathways.[1][7]
A key differentiator is the improved pharmaceutical properties of AZD0156, which is orally bioavailable and possesses a pharmacokinetic profile suitable for clinical development.[1][4] In contrast, KU-59403's utility has been largely confined to preclinical research due to its suboptimal pharmacokinetic characteristics, which hinder its oral administration.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for KU-59403 and AZD0156 based on available preclinical data.
| Inhibitor | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) | Reference |
| KU-59403 | ATM | 3 nM | 1 µM (effective concentration for chemosensitization) | [2][4][8][9] |
| DNA-PK | 9.1 µM | [2][8][9] | ||
| PI3K | 10 µM | [2][8][9] | ||
| ATR | >300-fold selectivity over ATM | [4] | ||
| mTOR | >300-fold selectivity over ATM | [4] | ||
| AZD0156 | ATM | Not explicitly stated | 0.58 nM | [1][3][7] |
| ATR | >1,000-fold selectivity over ATM | [1][7] | ||
| mTOR | >1,000-fold selectivity over ATM | [1][7] | ||
| PI3Kα | >1,000-fold selectivity over ATM | [1] |
| Inhibitor | Pharmacokinetic Parameter | Value | Species | Reference |
| KU-59403 | Tissue Distribution | Good, concentrations maintained for at least 4 hours in tumor xenografts | Mice | [6] |
| Oral Bioavailability | Unsuited for oral administration | [4] | ||
| AZD0156 | Preclinical Pharmacokinetics | Good, suitable for clinical development | Preclinical models | [1] |
| Oral Bioavailability | Orally active | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ATM inhibitors are provided below.
ATM Kinase Inhibition Assay (Cellular)
This assay measures the ability of an inhibitor to block the autophosphorylation of ATM at Serine 1981 in cells following the induction of DNA damage.
-
Cell Culture and Treatment: Seed human cancer cells (e.g., HT29 or U2OS) in appropriate culture vessels and allow them to adhere.[1][10] Pre-treat the cells with a range of concentrations of the ATM inhibitor (e.g., AZD0156) or vehicle control (e.g., DMSO) for 1 hour.[1]
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with ionizing radiation (e.g., 5 Gy) or a radiomimetic chemical (e.g., hydrogen peroxide).[1][10]
-
Cell Lysis: After a short incubation period (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[1]
-
Quantification of ATM Phosphorylation: The level of phosphorylated ATM (p-ATM Ser1981) can be quantified using various methods, such as a sandwich ELISA with a specific capture antibody for total ATM and a detection antibody for phospho-p53 (a downstream target), or by Western blotting.[10]
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of p-ATM inhibition against the inhibitor concentration.
Western Blot for ATM Signaling Pathway Proteins
This protocol is used to detect the phosphorylation status of ATM and its downstream substrates.
-
Sample Preparation: Prepare cell lysates as described in the ATM Kinase Inhibition Assay protocol. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.[11][12]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11] Incubate the membrane with primary antibodies specific for p-ATM (Ser1981), total ATM, p-CHK2, p-KAP1, p-RAD50, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][11]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Clonogenic Survival Assay
This assay assesses the ability of a compound to sensitize cells to the cytotoxic effects of ionizing radiation.
-
Cell Seeding: Plate a single-cell suspension of cancer cells at various densities in 6-well plates. The seeding density should be adjusted based on the expected survival fraction for each radiation dose.[13][14]
-
Treatment: Allow the cells to attach overnight. Treat the cells with the ATM inhibitor or vehicle control for a specified period (e.g., 1 hour) before irradiation.[15][16]
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[13][15]
-
Colony Formation: After irradiation, replace the medium with fresh medium (with or without the inhibitor, depending on the experimental design) and incubate the plates for 10-14 days to allow for colony formation.[13][14]
-
Staining and Counting: Fix the colonies with a solution like 10% formalin and stain them with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.[13][14][15]
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate cell survival curves. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of the inhibitor.[15]
Visualizations
ATM Signaling Pathway in DNA Damage Response
Caption: ATM Signaling Pathway and Inhibition.
Experimental Workflow for In Vivo Xenograft Study
Caption: In Vivo Xenograft Study Workflow.
Logical Relationship of ATM Inhibition and Therapeutic Synergy
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ULS |Focus on small molecule Inhibitors&Agonists [ubiochem.com]
- 9. KU 59403 - Immunomart [immunomart.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Cross-Validation of KU-59403's Efficacy Across Diverse Cancer Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the ATM inhibitor KU-59403's performance across various cancer models, offering researchers, scientists, and drug development professionals a thorough analysis of its therapeutic potential. The data presented is compiled from preclinical studies to facilitate an objective evaluation of KU-59403 in comparison to other ATM inhibitors and its effects in combination with standard chemotherapeutic agents.
Executive Summary
KU-59403 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Developed as a successor to KU-55933, KU-59403 exhibits improved solubility and pharmacokinetic properties. Preclinical evidence robustly demonstrates its ability to sensitize a range of cancer cells to DNA-damaging agents, including topoisomerase inhibitors and ionizing radiation. This guide cross-validates these findings across different cancer types, including colorectal, breast, and osteosarcoma, and provides a comparative analysis with other relevant ATM inhibitors. The presented data underscores the potential of KU-59403 as a promising agent in combination cancer therapy, with its efficacy being notably independent of the p53 tumor suppressor status.
Data Presentation: Comparative Efficacy of KU-59403
The following tables summarize the quantitative data on KU-59403's performance, both as a standalone agent and in combination with other therapies, across various cancer cell lines and in vivo models.
Table 1: In Vitro Chemosensitization Effect of KU-59403 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Combination Agent | KU-59403 Concentration (μM) | Sensitization Enhancement Ratio (SER) | p53 Status |
| SW620 | Colorectal Carcinoma | Camptothecin | 1 | Significant | Mutant |
| LoVo | Colorectal Carcinoma | Camptothecin | 1 | Significant | Wild-Type |
| HCT116 | Colorectal Carcinoma | Etoposide | 1 | 11.9 ± 4.7 fold | Wild-Type |
| MDA-MB-231 | Breast Adenocarcinoma | Etoposide | 1 | 3.8 ± 1.8 fold | Mutant |
| U2OS | Osteosarcoma | Not Specified | Not Specified | Sensitized | Wild-Type |
Table 2: In Vivo Antitumor Efficacy of KU-59403 in Combination with Topoisomerase Inhibitors in Human Cancer Xenograft Models
| Xenograft Model | Cancer Type | Combination Agent | KU-59403 Dosage (mg/kg) | Outcome |
| SW620 | Colorectal Carcinoma | Topotecan | 25 (i.p., b.i.d.) | Significant tumor growth delay |
| HCT116 | Colorectal Carcinoma | Irinotecan | 12.5 (i.p., q.d.) | Significant chemosensitization |
Table 3: Comparative Potency and Selectivity of ATM Inhibitors
| Inhibitor | ATM IC50 (nM) | Selectivity over other PI3K-like kinases | Key Features |
| KU-55933 | ~13 | Good | First generation, poor solubility |
| KU-59403 | ~3 | >1000-fold | Improved solubility and pharmacokinetics [1] |
| KU-60019 | ~6 | High | High potency |
| AZD0156 | ~0.58 | High | Brain-penetrant |
| AZD1390 | Not Specified | High | Brain-penetrant |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, assessing the effect of cytotoxic agents on cell viability.
-
Cell Seeding: Cancer cell lines (e.g., SW620, LoVo, HCT116, MDA-MB-231) are harvested during their exponential growth phase. Cells are counted and seeded into 6-well plates at a density of 500-1000 cells per well.
-
Drug Incubation: After 24 hours of incubation to allow for cell attachment, cells are treated with varying concentrations of the chemotherapeutic agent (e.g., camptothecin, etoposide) with or without a fixed concentration of KU-59403 (typically 1 µM).
-
Colony Formation: The cells are incubated for 10-14 days to allow for colony formation. The medium is replaced every 3-4 days.
-
Staining and Counting: Colonies are fixed with a mixture of methanol (B129727) and acetic acid and then stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells. The Sensitization Enhancement Ratio (SER) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with KU-59403.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of KU-59403 in a living organism.
-
Animal Models: Athymic nude mice (e.g., CD-1 nude) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., SW620, HCT116) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse (typically 5 x 10^6 cells).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups: vehicle control, chemotherapeutic agent alone (e.g., topotecan, irinotecan), KU-59403 alone, and the combination of the chemotherapeutic agent and KU-59403.
-
Drug Administration: KU-59403 is typically administered via intraperitoneal (i.p.) injection at doses ranging from 12.5 to 25 mg/kg, either once or twice daily. The chemotherapeutic agent is administered according to its established protocol.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (length x width²) / 2 is commonly used to calculate tumor volume. Animal body weight and general health are also monitored.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a specific volume. Statistical analysis is performed to compare the different treatment groups.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ATM signaling pathway in response to DNA damage and inhibition by KU-59403.
Experimental Workflow Diagram
Caption: Experimental workflows for in vitro and in vivo evaluation of KU-59403.
References
A Comparative Analysis of KU-59403 and Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity. Cancer cells often exhibit defects in DDR pathways, which can be exploited for therapeutic intervention. Inhibitors targeting key DDR proteins have emerged as a promising class of anti-cancer agents. This guide provides a comparative study of KU-59403, a potent Ataxia Telangiectasia Mutated (ATM) inhibitor, with other prominent DDR inhibitors, namely the PARP inhibitor Olaparib and the ATR inhibitor Ceralasertib (AZD6738).
Introduction to KU-59403 and its Comparators
KU-59403 is a highly potent and selective inhibitor of the ATM kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2] Developed as a successor to earlier ATM inhibitors like KU-55933, KU-59403 exhibits improved solubility and pharmacokinetic properties.[3] It has been shown to sensitize cancer cells to DNA damaging agents such as topoisomerase poisons and radiation, irrespective of the p53 tumor suppressor status.[1][2][3]
Olaparib is a first-in-class Poly (ADP-ribose) polymerase (PARP) inhibitor, approved for the treatment of certain cancers with mutations in BRCA1/2 genes. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic DSBs during DNA replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.
Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key sensor of replication stress and single-stranded DNA, playing a critical role in the S-phase checkpoint and the stabilization of replication forks. ATR inhibition can lead to the collapse of replication forks and catastrophic DNA damage, particularly in tumors with high levels of replication stress or defects in other DDR pathways, such as ATM deficiency.[4]
Performance Comparison: In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of KU-59403, Olaparib, and Ceralasertib against their primary targets and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | IC50 (nM) | Selectivity Profile (IC50 in nM) |
| KU-59403 | ATM | 3 | DNA-PK: 9,100, PI3K: 10,000 |
| Olaparib | PARP1 / PARP2 | 5 / 1 | Tankyrase-1: >1,000 |
| Ceralasertib (AZD6738) | ATR | 1 | ATM: >5,000, DNA-PK: >5,000, mTOR: 5,700 (GI50) |
Comparative Efficacy in Combination Therapies
A key therapeutic strategy for DDR inhibitors is their use in combination with DNA-damaging agents to enhance cancer cell killing. The following table provides a summary of the observed effects of each inhibitor in combination with other anti-cancer treatments.
| Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| KU-59403 | Etoposide, Doxorubicin, Camptothecin (B557342) | Colon Cancer (LoVo, SW620) | Significantly increased cytotoxicity of topoisomerase poisons. The enhancement was observed to be greater for camptothecin in LoVo cells (7-fold) compared to SW620 cells (4-fold). | [5] |
| Olaparib | Paclitaxel and Carboplatin | Recurrent Platinum-Sensitive Ovarian Cancer | Significantly improved progression-free survival compared to chemotherapy alone (median 12.2 months vs. 9.6 months). The benefit was more pronounced in patients with BRCA mutations. | [6] |
| Ceralasertib (AZD6738) | Carboplatin | Advanced Solid Tumors | Showed preliminary antitumor activity with manageable toxicity. Two patients with low or absent ATM or SLFN11 protein expression achieved partial responses. | [7][8] |
| Ceralasertib (AZD6738) | Olaparib | ATM-deficient cancer cells | Demonstrated synergistic cytotoxicity, leading to selective cell death in ATM-deficient models. | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the DNA damage response pathways targeted by these inhibitors and a general workflow for their preclinical evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
DDR inhibitors (KU-59403, Olaparib, Ceralasertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
DDR inhibitors
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a specific number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Immunofluorescence Staining for γH2AX Foci
This method is used to quantify DNA double-strand breaks, a marker of DNA damage.
-
Materials:
-
Cells cultured on coverslips or in imaging plates
-
DDR inhibitors and/or DNA damaging agent (e.g., etoposide)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the inhibitor(s) and/or DNA damaging agent for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[10][11]
-
Conclusion
KU-59403, Olaparib, and Ceralasertib are potent inhibitors of key nodes in the DNA damage response network. While all three show promise as anti-cancer agents, their distinct mechanisms of action suggest different therapeutic applications and combination strategies. KU-59403's ability to sensitize cells to a broad range of DNA damaging agents highlights its potential in combination chemotherapy. Olaparib has established its efficacy in tumors with homologous recombination deficiencies. Ceralasertib is a promising agent for tumors with high replication stress or ATM defects, and its combination with PARP inhibitors is an area of active investigation. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to further elucidate the therapeutic potential of these and other DDR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. AZD6738 [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mathematical Model to Investigate the Effects of Ceralasertib and Olaparib in Targeting the Cellular DNA Damage Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KU-59403's specificity against related kinases, supported by experimental data and detailed protocols.
KU-59403 is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Its remarkable specificity for ATM over other closely related kinases, particularly within the Phosphoinositide 3-kinase-related kinase (PIKK) family, makes it an invaluable tool for studying cellular signaling pathways and a promising candidate for therapeutic development. This guide delves into the quantitative data demonstrating KU-59403's selectivity, outlines the experimental methods used to determine its inhibitory activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Superior Selectivity Profile of KU-59403
The inhibitory potency of KU-59403 has been rigorously evaluated against its primary target, ATM, and other key members of the PIKK family of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, unequivocally demonstrate the exceptional selectivity of KU-59403 for ATM.
| Kinase | KU-59403 IC50 (µM) | Fold Selectivity vs. ATM |
| ATM | 0.003 | 1 |
| DNA-PK | 9.1 | >3000 |
| PI3K | 10 | >3300 |
| ATR | >100 | >33,333 |
| mTOR | Not explicitly quantified, but stated to be at least 1000-fold selective for ATM over other PIKK family members tested. | >1000 |
As the data illustrates, KU-59403 inhibits ATM at a low nanomolar concentration (3 nM), while its activity against other related kinases, such as DNA-PK and PI3K, is in the micromolar range.[1] This translates to a remarkable selectivity of over 3000-fold for ATM compared to these closely related kinases. Furthermore, it is reported to be at least 1000-fold more selective for ATM compared to other tested members of the PIKK family. This high degree of specificity minimizes the potential for off-target effects, making it a precise tool for dissecting the specific roles of ATM in cellular processes.
Understanding the PIKK Signaling Pathway
The PIKK family of kinases, including ATM, ATR, DNA-PK, and mTOR, are crucial players in cellular responses to genotoxic stress and in regulating cell growth and proliferation. ATM and ATR are central to the DNA damage response, initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis. DNA-PK is also involved in DNA double-strand break repair, while mTOR is a key regulator of cell growth and metabolism. The high selectivity of KU-59403 allows for the specific interrogation of the ATM-mediated branch of these intricate pathways.
References
independent verification of published KU 59403 research findings
An Independent Review of KU-59403: A Comparative Guide to ATM Inhibitors in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparative analysis of the published research findings on KU-59403, a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy for sensitizing cancer cells to DNA-damaging therapies such as chemotherapy and radiation. This document objectively compares the performance of KU-59403 with other notable ATM inhibitors, supported by experimental data from preclinical studies.
Executive Summary
Data Presentation: Comparison of ATM Inhibitors
The following tables summarize the quantitative data for KU-59403 and its alternatives based on published preclinical research.
Table 1: Potency and Selectivity of ATM Inhibitors
| Compound | ATM IC50 (nM) | DNA-PK IC50 (µM) | PI3K IC50 (µM) | ATR IC50 (µM) | mTOR IC50 (µM) | Reference(s) |
| KU-59403 | 3 | 9.1 | 10 | - | - | [1] |
| KU-55933 | 12.9 | >100 | >100 | >100 | >100 | [2] |
| AZD0156 | 0.58 | 0.14 (enzyme) | 1.4 (cell) | 6.2 (cell) | 0.61 (cell) | [3][4] |
| M3541 | < 1 | >100 | - | >100 | >100 | [5] |
| M4076 | 0.2 | >30 | - | >30 | - | [1] |
| KU-60019 | 6.3 | - | - | - | - | [6] |
| AZD1390 | 0.78 | >10,000-fold selective | >10,000-fold selective | >10,000-fold selective | >10,000-fold selective | [2][3][7] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Data from different sources should be compared with caution.
Table 2: Preclinical Efficacy of ATM Inhibitors in Combination Therapy
| Compound | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| KU-59403 | Topoisomerase Inhibitors (e.g., Camptothecin, Etoposide) | Colon Cancer Xenografts (SW620, HCT116) | Significant enhancement of anti-tumor activity; 3-fold increase in tumor growth delay.[1] | [1][8] |
| KU-55933 | Ionizing Radiation | Glioma Cells | Radiosensitization with a dose-enhancement ratio of 1.6.[9] | [9] |
| AZD0156 | Ionizing Radiation, Olaparib, Irinotecan (B1672180) | Lung Xenograft, Breast Cancer Xenografts, Colorectal Cancer PDX | Strong radiosensitizer; Potentiates PARP inhibitor and irinotecan effects, leading to tumor regression.[10] | [10] |
| M3541 | Ionizing Radiation | Human Tumor Xenografts | Strong enhancement of radiotherapy, leading to complete tumor regressions.[1] | [1] |
| M4076 | Ionizing Radiation, PARP inhibitors, Topoisomerase I inhibitors | Human Tumor Xenografts | Strong enhancement of radiotherapy and synergistic effects with PARP and topoisomerase I inhibitors.[1] | [1] |
| KU-60019 | Ionizing Radiation | Glioma Cells | Potent radiosensitizer with a dose-enhancement ratio of 4.4; approximately 10-fold more potent than KU-55933.[9] | [5][9][11] |
| AZD1390 | Ionizing Radiation | Orthotopic Brain Tumor Models | Significant tumor regressions and increased survival.[2][3] | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATM signaling pathway and a typical experimental workflow for evaluating ATM inhibitors.
Caption: Simplified ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Caption: General Experimental Workflow for Preclinical Evaluation of an ATM Inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of KU-59403 and other ATM inhibitors are provided below.
ATM Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on ATM kinase activity in a cell-free system.
Methodology:
-
Enzyme and Substrate: Recombinant human ATM protein and a biotinylated peptide substrate (e.g., a p53-derived peptide) are used.
-
Reaction: The kinase reaction is typically performed in a buffer containing ATP (often at a concentration close to the Km for ATM), MgCl2, and the test compound at various concentrations.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular ATM Inhibition Assay (Western Blot)
Objective: To confirm the inhibition of ATM signaling within cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., SW620, HCT116) are cultured to ~80% confluency. Cells are pre-treated with the ATM inhibitor (e.g., 1 µM KU-59403) for a specified time (e.g., 1 hour) before inducing DNA damage.
-
DNA Damage Induction: DNA double-strand breaks are induced by treating cells with a topoisomerase inhibitor (e.g., etoposide) or by exposing them to ionizing radiation (IR).
-
Protein Extraction and Quantification: At various time points post-damage, cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated forms of ATM (p-ATM Ser1981), CHK2 (p-CHK2 Thr68), and other downstream targets like γH2AX. Antibodies against the total forms of these proteins are used for loading controls.
-
Detection: An appropriate HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Clonogenic Survival Assay
Objective: To assess the long-term cytotoxic and radiosensitizing/chemosensitizing effects of the ATM inhibitor.
Methodology:
-
Cell Seeding: A known number of single cells are seeded into 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with the ATM inhibitor alone, the DNA damaging agent alone, or a combination of both. For combination treatments, the inhibitor is typically added 1 hour before the damaging agent.
-
Colony Formation: The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the untreated control. Dose enhancement ratios (DERs) can be calculated to quantify the degree of sensitization.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ATM inhibitor in combination with a DNA damaging agent in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ATM inhibitor alone, DNA damaging agent alone, combination). The ATM inhibitor is typically administered orally or via intraperitoneal injection. The DNA damaging agent (e.g., a topoisomerase inhibitor or radiotherapy) is administered according to a clinically relevant schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth inhibition or delay. Tumor samples can be collected at the end of the study for pharmacodynamic analysis (e.g., Western blotting for target engagement).
Conclusion
KU-59403 is a well-characterized, potent, and selective preclinical ATM inhibitor that has demonstrated significant potential to enhance the efficacy of DNA-damaging cancer therapies. While the original research findings are robust, the lack of direct independent replication studies is a noteworthy consideration for the research community. The comparative data presented in this guide places KU-59403 in the context of a rapidly evolving field of ATM inhibitor development, where newer compounds with potentially improved pharmacokinetic and pharmacodynamic properties are emerging. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to independently evaluate KU-59403 or other ATM inhibitors in their own preclinical cancer models.
References
- 1. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1390 [openinnovation.astrazeneca.com]
- 3. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: KU-59403 vs. M3814 (Nedisertib) in DNA Damage Response Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, inhibitors of the DNA Damage Response (DDR) have emerged as a promising strategy to enhance the efficacy of traditional treatments like radiotherapy and chemotherapy. This guide provides a detailed head-to-head comparison of two key investigational inhibitors: KU-59403, a potent Ataxia-Telangiectasia Mutated (ATM) inhibitor, and M3814 (nedisertib), a highly selective DNA-dependent Protein Kinase (DNA-PK) inhibitor. This objective analysis, supported by preclinical experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | KU-59403 | M3814 (Nedisertib) |
| Primary Target | Ataxia-Telangiectasia Mutated (ATM) Kinase | DNA-dependent Protein Kinase (DNA-PK) |
| Mechanism of Action | Inhibits ATM-mediated signaling in response to DNA double-strand breaks (DSBs), affecting cell cycle checkpoints and DNA repair. | Potently and selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DSB repair.[1][2] |
| Reported IC50 | ~3 nM (for ATM)[3] | <3 nM (for DNA-PK)[1] |
| Therapeutic Strategy | Primarily used as a sensitizer (B1316253) to DNA damaging agents like topoisomerase inhibitors and ionizing radiation.[3] | Primarily investigated as a radiosensitizer and chemosensitizer to enhance the efficacy of DNA damaging therapies.[1][4] |
| Administration Route | Investigated for intraperitoneal administration in preclinical models.[3] | Orally bioavailable.[1] |
Signaling Pathways and Mechanism of Action
KU-59403 and M3814 target two distinct but critical kinases in the DDR network. ATM, the target of KU-59403, is a primary sensor of DNA double-strand breaks (DSBs) and orchestrates a broad cellular response that includes cell cycle arrest and activation of DNA repair pathways, predominantly homologous recombination (HR). By inhibiting ATM, KU-59403 prevents these downstream signaling events, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents.
M3814, on the other hand, targets DNA-PK, a key component of the Non-Homologous End Joining (NHEJ) pathway. NHEJ is a major pathway for the repair of DSBs. Inhibition of DNA-PK by M3814 blocks this repair mechanism, leading to the accumulation of lethal DNA damage, particularly when combined with therapies that induce DSBs, such as ionizing radiation.[1][2]
Quantitative Preclinical Data
The following tables summarize key quantitative data for KU-59403 and M3814 based on available preclinical studies. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity | Reference |
| KU-59403 | ATM | 3 nM | >1000-fold vs. DNA-PK and PI3K | [3] |
| M3814 (Nedisertib) | DNA-PK | < 3 nM | Highly selective for DNA-PK | [1][5] |
Table 2: In Vitro Chemosensitization
| Inhibitor | Cell Line | Sensitizing Agent | Enhancement of Cytotoxicity | Reference |
| KU-59403 | SW620 (colon) | Camptothecin (10 nM) | 4-fold | [3] |
| KU-59403 | LoVo (colon) | Camptothecin (10 nM) | 7-fold | [3] |
| KU-59403 | SW620 (colon) | Etoposide | 12-fold enhancement | [3] |
| M3814 (Nedisertib) | A549 (lung) | Paclitaxel | Potentiated inhibitory effect | [6][7] |
| M3814 (Nedisertib) | H460 (lung) | Etoposide | Potentiated inhibitory effect | [6][7] |
Table 3: In Vivo Efficacy
| Inhibitor | Xenograft Model | Combination Therapy | Outcome | Reference |
| KU-59403 | SW620 (colon) | Etoposide | Significant enhancement of anti-tumor activity | [3][8] |
| KU-59403 | HCT116 (colon) | Etoposide | Significant enhancement of anti-tumor activity | [3][8] |
| M3814 (Nedisertib) | FaDu (head and neck) | Fractionated Radiation | Complete tumor regression | [4] |
| M3814 (Nedisertib) | NCI-H460 (lung) | Fractionated Radiation | Complete tumor regression | [4] |
| M3814 (Nedisertib) | A549 (lung) | Paclitaxel/Etoposide | Tumor regression | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of DDR inhibitors.
Clonogenic Survival Assay
This assay is the gold standard for determining the long-term reproductive viability of cells following treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined by the expected toxicity of the treatment to yield approximately 50-100 colonies per well. Allow cells to attach overnight.
-
Treatment: Treat cells with the desired concentrations of KU-59403 or M3814, with or without a DNA damaging agent (e.g., expose to ionizing radiation or add a chemotherapeutic drug).
-
Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation (defined as ≥50 cells).
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). Stain with 0.5% crystal violet solution.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition relative to the untreated control.
Western Blot Analysis for DNA Damage Response
This technique is used to detect and quantify specific proteins involved in the DDR signaling pathways, such as the phosphorylation of ATM or DNA-PK substrates.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors and/or DNA damaging agents for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-DNA-PKcs, γH2AX). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[9][10][11]
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of drug candidates.[12]
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
Treatment Administration: Administer KU-59403 or M3814 via the appropriate route (e.g., intraperitoneal for KU-59403, oral gavage for M3814) in combination with the desired chemotherapy or radiotherapy regimen.[3][13]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the combination treatments.[14]
Summary and Conclusion
Both KU-59403 and M3814 (nedisertib) are potent inhibitors of key DNA damage response kinases and have demonstrated significant potential as sensitizing agents for cancer therapy in preclinical models.
-
KU-59403 , as an ATM inhibitor, targets a central regulator of the DNA damage response, impacting cell cycle control and homologous recombination. Its efficacy in combination with topoisomerase inhibitors is well-documented.[3]
-
M3814 (nedisertib) , a highly selective DNA-PK inhibitor, directly targets the NHEJ pathway, a critical mechanism for repairing DNA double-strand breaks. Its oral bioavailability and profound radiosensitizing effects, leading to complete tumor regression in some models, make it a compelling clinical candidate.[1][4]
The choice between targeting ATM or DNA-PK may depend on the specific genetic background of the tumor and the type of co-administered therapy. For instance, tumors with deficiencies in homologous recombination (e.g., BRCA mutations) may be particularly vulnerable to DNA-PK inhibition. Conversely, the broader role of ATM in cell cycle regulation might offer advantages in different contexts.
Further preclinical studies involving direct head-to-head comparisons in a variety of cancer models are warranted to fully elucidate the relative strengths and optimal clinical positioning of these two promising therapeutic agents. The detailed experimental protocols provided in this guide should aid researchers in designing and executing such comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KU-59403: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like KU-59403, a selective ATM inhibitor, is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of KU-59403 in a research setting.
Key Safety and Handling Information
Prior to handling, it is crucial to be thoroughly familiar with the Safety Data Sheet (SDS) for KU-59403. The following table summarizes critical safety information.
| Parameter | Information |
| Chemical Name | 3-(4-methylpiperazin-1-yl)-N-(6-(6-morpholino-4-oxo-4H-pyran-2-yl)thianthren-2-yl)propanamide |
| CAS Number | 845932-30-1 |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are required. |
| Handling | Avoid inhalation of dust or aerosols. Use in a well-ventilated area or a chemical fume hood. Prevent contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention for all exposure routes. |
Experimental Protocols: Disposal of KU-59403
The disposal of KU-59403 must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Leak-proof, sealable, and clearly labeled hazardous waste container
-
Chemical fume hood
-
Spill kit for hazardous materials
Procedure:
-
Waste Segregation:
-
Collect all waste materials containing KU-59403, including unused neat compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, tubes), in a designated hazardous waste container.
-
Do not mix KU-59403 waste with other incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "KU-59403," the CAS number "845932-30-1," and the accumulation start date.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of potential spills.
-
Ensure the container lid is securely fastened at all times, except when adding waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held KU-59403 must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the first rinsate as hazardous waste in the designated KU-59403 waste container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous glass or plastic waste, in accordance with institutional policies.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of KU-59403.
Caption: Decision workflow for the safe disposal of KU-59403 waste.
Essential Safety and Operational Guide for Handling KU 59403
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of KU 59403, a potent Ataxia telangiectasia mutated (ATM) kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not publicly available, as a potent kinase inhibitor, it should be handled as a potentially hazardous compound. The following PPE is mandatory when handling this compound in solid or solution form.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4.7 mil thickness). | Prevents skin contact with the compound. |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or if working with large quantities. | Prevents inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
| Procedure | Guideline | Rationale |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. | Minimizes inhalation exposure. |
| Avoid contact with skin, eyes, and clothing. | Prevents accidental exposure and contamination. | |
| Storage | Store in a tightly sealed, light-resistant container. | Protects the compound from degradation. |
| Recommended storage temperature is -20°C. | Ensures long-term stability of the compound. |
Accidental Exposure and Release Measures
In the event of accidental exposure or release, immediate and appropriate action is necessary to mitigate any potential harm.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Small Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Clean the spill area with soap and water. |
| Large Spills | Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional procedures for hazardous material cleanup. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
